Hirsutenone is a diarylheptanoid compound identified as a key bioactive constituent in the bark of Alnus japonica [1]. The table below summarizes its core biological activities and demonstrated mechanisms of action.
| Therapeutic Area | Key Findings & Potency | Proposed Mechanism of Action |
|---|---|---|
| Anti-cancer Activity | Suppressed proliferation of PC3 & LNCaP prostate cancer cells; induced apoptotic cell death [2]. | Direct, ATP-noncompetitive inhibition of Akt1/2 kinase; attenuates mTOR phosphorylation [2]. |
| Immunomodulation & Dermatitis | Inhibited T-cell activation & mast cell degranulation; reduced AD symptoms in NC/Nga mouse model [3] [4]. | Inhibits calcineurin-dependent dephosphorylation of NFAT; inactivates MAPKs; reduces pro-inflammatory cytokines [3] [4]. |
| Anti-melanogenesis | Reduced melanin in B16-F1 (IC₅₀: 3.87 µM) & HEMn-DP cells; stronger effect than oregonin [5] [6]. | Dual action: partial direct tyrosinase inhibition; suppresses CREB phosphorylation & MITF expression, reducing Tyr, TRP-1, TRP-2 [5] [6]. |
For researchers looking to validate or build upon these findings, here is a summary of key experimental methodologies from the literature.
Cell-based Viability and Proliferation Assays
Apoptosis Detection
Kinase Activity and Binding Assays
Mechanism Studies for Melanogenesis
The diagrams below illustrate the primary molecular mechanisms of this compound as identified in the research.
This compound acts on two primary pathways: it directly inhibits Akt to suppress cancer cell proliferation and induces apoptosis; in melanogenesis, it inhibits both tyrosinase activity and the CREB/MITF signaling axis to reduce melanin production.
Mechanism of this compound in immunomodulation: By inhibiting calcineurin, this compound blocks NFAT dephosphorylation and nuclear translocation, suppressing T-cell activation and cytokine production. It also inactivates MAPKs and inhibits mast cell degranulation.
The accumulated data strongly positions this compound as a promising multi-target lead compound. For future work, the following areas are critical:
Diarylheptanoids represent an emerging class of bioactive natural products characterized by a distinctive 1,7-diphenylheptane skeleton. These compounds have garnered significant attention in pharmaceutical and materials science research due to their diverse biological activities and structural complexity. Since the initial characterization of curcumin, research in this field has expanded considerably, with over 500 unique diarylheptanoid structures identified to date [1]. These secondary metabolites are classified into three primary structural categories: linear diarylheptanoids, cyclic diarylheptanoids, and diarylheptanoid hybrids or adducts, each demonstrating distinct chemical and biological properties.
The structural foundation of all diarylheptanoids consists of two aromatic rings connected by a seven-carbon aliphatic chain. This basic skeleton can be modified through various substitutions, including hydroxylation, methoxylation, glycosylation, and oxidation, leading to significant structural diversity [1]. Linear diarylheptanoids, such as curcumin and its derivatives, feature a straight heptane chain that may contain olefinic bonds, carbonyl groups, or hydroxyl substitutions. Cyclic diarylheptanoids form when the two aromatic rings connect through oxygen bridges (diarylether heptanoids) or direct carbon-carbon bonds (macrocyclic diarylheptanoids), creating constrained structures that influence their biological activity and physicochemical properties [2]. More recently, researchers have identified hybrid derivatives where diarylheptanoids conjugate with other structural classes, including flavanones, chalcones, and terpenoids, further expanding the molecular diversity and potential applications of this compound class [3].
Table 1: Structural Classification of Diarylheptanoids with Representative Examples
| Structural Category | Key Characteristics | Representative Compounds | Natural Sources |
|---|---|---|---|
| Linear Diarylheptanoids | Uncyclized C7 chain, often with keto/enol tautomerism | Curcumin, Dihydrocurcumin, Oregonin | Curcuma longa, Alnus species |
| Cyclic Diarylheptanoids | Aromatic rings connected via O- or C-bridges | Giffonins A-U, Coriandralpinins A-H | Corylus avellana, Alpinia coriandriodora |
| Macrocyclic Diarylheptanoids | Large ring systems (e.g., 16-membered) with unique stereochemistry | Otteacumiene P, Officinaruminane B | Ottelia acuminata, Alpinia officinarum |
| Hybrid Adducts | Conjugated with flavanones, chalcones, or terpenoids | Officinoids A-D | Alpinia officinarum |
The biosynthetic origin of diarylheptanoids traces back to the phenylpropanoid pathway, where phenylalanine serves as the primary precursor. The carbon skeleton arises from the condensation of a cinnamoyl-CoA starter unit with three malonyl-CoA extender units, facilitated by type III polyketide synthases (PKSs). This enzymatic process yields a linear tetraketide intermediate that undergoes subsequent modifications, including reduction, dehydration, and aromatization, to produce the characteristic diarylheptanoid structure [4]. The structural variations observed among different diarylheptanoids result from species-specific enzymatic transformations, including oxidation, glycosylation, and cyclization, which create the diverse array of compounds identified from natural sources.
Diarylheptanoids are widely distributed throughout the plant kingdom, with particularly high concentrations observed in specific plant families, notably the Betulaceae (birch family) and Zingiberaceae (ginger family). Within these families, certain genera have been identified as particularly rich sources, each producing characteristic profiles of diarylheptanoid compounds. Understanding the taxonomic distribution and chemical composition of these natural sources is crucial for selecting appropriate plant material for research and potential development.
Plants belonging to the Betulaceae family represent a significant source of structurally diverse diarylheptanoids. Species within the Alnus (alder) genus, including Alnus glutinosa (black alder) and Alnus incana (grey alder), accumulate substantial quantities of these compounds, particularly in their bark tissues [5]. Oregonin, one of the most extensively studied diarylheptanoids, was first identified from Alnus species and serves as a chemical marker for this genus. Recent research has demonstrated that Alnus incana bark contains not only oregonin but also related derivatives such as hirsutenone and hirsutanonol, which exhibit potent antioxidant and anti-inflammatory activities [6]. Similarly, plants within the Corylus (hazel) genus, particularly Corylus avellana cultivar 'Tonda di Giffoni,' have been shown to produce a remarkable array of cyclic diarylheptanoids named giffonins [2]. These compounds feature meta,meta-bridged biaryl systems or bridged diarylether structures and demonstrate significant α-glucosidase inhibitory activity, suggesting potential applications in diabetes management.
The Zingiberaceae family, particularly species within the Alpinia and Curcuma genera, provides another rich source of diarylheptanoids with distinct structural features. Alpinia officinarum (galangal) contains numerous linear and cyclic diarylheptanoids, some of which form unique adducts with flavanones, as observed in officinoids A-D [3]. Similarly, Alpinia coriandriodora produces a series of oxygenated cyclic diarylheptanoids named coriandralpinins A-H, which feature a 1,5-O-bridged structure with polyoxygenated aryl units [4]. Curcuma longa (turmeric) remains the most well-known source of diarylheptanoids, with curcumin as the principal bioactive component. However, numerous analogs, including dihydrocurcumin and other reduced derivatives, have also been identified from this species [7].
Table 2: Principal Natural Sources of Diarylheptanoids and Characteristic Compounds
| Plant Source | Family | Plant Part | Characteristic Diarylheptanoids | Content/Notes |
|---|---|---|---|---|
| Alnus glutinosa | Betulaceae | Bark | Oregonin, hirsutanonol, this compound | 15.1 mmol·g⁻¹ total OH groups [5] |
| Corylus avellana | Betulaceae | Leaves, shells, involucres | Giffonins A-U, carpinontriol B | Highest concentration in leaves [2] |
| Alpinia officinarum | Zingiberaceae | Rhizomes | Officinoids A-D, alpinoids | Novel flavanone adducts [3] |
| Alpinia coriandriodora | Zingiberaceae | Rhizomes | Coriandralpinins A-H | 1,5-O-bridged cyclic structures [4] |
| Curcuma longa | Zingiberaceae | Rhizomes | Curcumin, dihydrocurcumin, bisdemethoxycurcumin | Most extensively studied source [7] |
| Ottelia acuminata | Hydrocharitaceae | Whole plant | Otteacumiene O and P | Macrocyclic diarylether structures [8] |
The distribution within plant tissues varies significantly among species, with some accumulating diarylheptanoids preferentially in specific organs. For example, in Corylus avellana, the highest concentrations of bioactive giffonins are found in leaves, with lower levels in shells and green leafy involucres [2]. In Alnus species, bark represents the richest source, particularly for oregonin and its derivatives [5]. This tissue-specific distribution has important implications for the sustainable harvesting and commercial utilization of these botanical resources. Furthermore, research has demonstrated that environmental factors and cultivation conditions can significantly influence diarylheptanoid production, suggesting potential strategies for optimizing yield through controlled cultivation or biotechnological approaches [6].
The extraction of diarylheptanoids from plant material requires careful selection of extraction protocols to maximize yield while preserving structural integrity. Various extraction methods have been employed, each with distinct advantages and limitations. Traditional techniques such as maceration, percolation, and Soxhlet extraction remain widely used, particularly for initial extraction from bulk plant material [1]. However, advanced extraction technologies have emerged that offer improved efficiency, reduced solvent consumption, and enhanced selectivity. Microwave-assisted extraction (MAE) has demonstrated particular effectiveness for diarylheptanoids, especially when using water as the solvent at temperatures of 70–90°C, as evidenced by successful applications with Alnus glutinosa bark [5]. Other methods, including ultrasonication and supercritical fluid extraction (particularly with CO₂), have also been implemented for specific diarylheptanoid sources [1].
The choice of extraction solvent depends on the polarity of the target diarylheptanoids and the nature of the plant matrix. For initial extraction, ethanol-water mixtures often provide an effective balance, sufficiently extracting a broad range of phenolic compounds while minimizing the co-extraction of highly polar compounds. Sequential extraction with solvents of increasing polarity (e.g., petroleum ether → ethyl acetate → n-butanol) effectively fractionates crude extracts based on compound polarity, as demonstrated in the isolation of coriandralpinins from Alpinia coriandriodora [4]. For specific applications, such as the subsequent use of diarylheptanoids in polyurethane synthesis, selective extraction targeting compounds with higher hydroxyl functionality may be desirable, influencing both solvent selection and extraction conditions [5].
Following initial extraction, fractionation techniques are employed to concentrate diarylheptanoids and remove interfering compounds. Liquid-liquid partitioning using immiscible solvents represents the most common initial fractionation step. Subsequent purification typically involves chromatographic techniques, with column chromatography over silica gel, octadecyl silica (ODS), or Sephadex LH-20 being widely employed [4]. The latter, utilizing a cross-linked dextran matrix, is particularly effective for separating phenolic compounds based on molecular size and has been successfully applied in the isolation of numerous diarylheptanoids [2].
Figure 1: Experimental workflow for the extraction, isolation, and characterization of diarylheptanoids from plant sources.
The purification of individual diarylheptanoids from enriched fractions typically requires high-resolution chromatographic techniques. Preparative high-performance liquid chromatography (HPLC) has become the method of choice for final purification steps, offering superior resolution and efficiency [1]. Both normal-phase and reversed-phase systems are employed, with the latter being more common for diarylheptanoids due to their phenolic nature. The development of specialized columns, including those with core-shell technology and sub-2μm particles, has significantly enhanced separation efficiency, enabling the resolution of structurally similar analogs that were previously challenging to separate.
Countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC) represent alternative purification techniques that leverage liquid-liquid partitioning without a solid support [1]. These methods offer several advantages for diarylheptanoid isolation, including high sample loading capacity, minimal risk of irreversible adsorption, and excellent recovery of target compounds. The selection of an appropriate two-phase solvent system is critical for successful CCC separations, with typically used systems comprising hexane-ethyl acetate-methanol-water in varying proportions optimized for the specific polarity of target diarylheptanoids.
The structural elucidation of diarylheptanoids relies heavily on spectroscopic techniques, with nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) playing pivotal roles. Comprehensive 1D and 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, provide essential information about carbon connectivity, stereochemistry, and spatial relationships within the molecule [4]. The characteristic signals in the aromatic region (δ 6.0-7.5 ppm) and aliphatic region (δ 1.0-4.0 ppm) of the ¹H NMR spectrum provide initial insights into the substitution patterns of the aromatic rings and the nature of the heptane chain.
High-resolution mass spectrometry (HRMS) enables precise determination of molecular formula and is indispensable for characterizing new diarylheptanoids [3]. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most commonly employed ionization techniques, often coupled with time-of-flight (TOF) or Orbitrap mass analyzers to achieve the required mass accuracy. Liquid chromatography-mass spectrometry (LC-MS) has become an essential tool for the rapid profiling of diarylheptanoids in complex extracts, with multiple reaction monitoring (MRM) methods enabling sensitive quantification of specific compounds in plant materials [2].
For determining absolute configuration, particularly in chiral diarylheptanoids, electronic circular dichroism (ECD) spectroscopy combined with time-dependent density functional theory (TDDFT) calculations has emerged as a powerful approach [4]. X-ray crystallography provides unequivocal structural evidence when suitable crystals can be obtained, as demonstrated for officinoid A [3]. Additional techniques, including infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, provide complementary information about functional groups and chromophores, completing the comprehensive spectroscopic characterization of these complex natural products.
Diarylheptanoids exhibit a remarkable diversity of biological activities, making them promising candidates for pharmaceutical development. The most extensively documented activities include antioxidant, anti-inflammatory, antidiabetic, and neuroprotective effects, with emerging research revealing additional pharmacological properties. Understanding the structure-activity relationships and molecular mechanisms underlying these biological effects is crucial for harnessing their therapeutic potential.
The antioxidant activity of diarylheptanoids represents one of their most fundamental biological properties, primarily attributed to the presence of phenolic hydroxyl groups that can donate hydrogen atoms to stabilize free radicals [4]. Compounds such as oregonin and giffonins demonstrate potent radical scavenging capabilities against various reactive oxygen species (ROS), including DPPH and ABTS radicals [6]. This antioxidant activity extends to cellular systems, where diarylheptanoids effectively reduce intracellular ROS levels in stress-induced macrophages [4]. The structural features that enhance antioxidant efficacy include multiple ortho-dihydroxy groups (catechol moieties) on the aromatic rings and the presence of electron-donating substituents, which stabilize the resulting phenoxyl radicals through resonance and hydrogen bonding.
Diarylheptanoids demonstrate significant anti-inflammatory effects through multiple mechanisms, including inhibition of pro-inflammatory mediator production and modulation of inflammatory signaling pathways. Several diarylheptanoids from Alpinia coriandriodora, particularly coriandralpinins 3 and 5, exhibit dose-dependent inhibition of nitric oxide (NO) release in LPS-induced RAW 264.7 macrophages [4]. Similarly, oregonin and its derivatives from Alnus species suppress the expression of various inflammatory cytokines and chemokines, suggesting potential applications in inflammatory disorders. The molecular mechanisms underlying these effects appear to involve interference with NF-κB signaling and mitogen-activated protein kinase (MAPK) pathways, although the precise molecular targets require further elucidation.
The antidiabetic potential of diarylheptanoids, particularly their α-glucosidase inhibitory activity, has garnered increasing research interest. Recent investigations of giffonins from Corylus avellana revealed that specific compounds, including giffonin J, K, and P, demonstrate potent inhibition of α-glucosidase, with IC₅₀ values comparable or superior to pharmaceutical inhibitors [2]. Molecular docking studies indicate that these compounds bind to the active site of the enzyme through a combination of hydrogen bonds and π-π stacking interactions with key amino acid residues. This inhibitory activity delays carbohydrate digestion and glucose absorption, suggesting potential applications in managing postprandial hyperglycemia in type 2 diabetes.
Figure 2: Structure-activity relationships of diarylheptanoids and their primary biological mechanisms.
Emerging research has revealed promising neuroprotective properties of specific diarylheptanoids. Recent investigations of officinoids A-D from Alpinia officinarum demonstrated significant protection against glutamate-induced oxidative damage in HT-22 hippocampal neuronal cells [3]. These effects appear to involve the activation of cellular defense mechanisms, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which enhances the expression of antioxidant enzymes. The structural complexity of these compounds, particularly their hybrid nature combining diarylheptanoid and flavanone moieties, appears crucial for their neuroprotective efficacy, suggesting interesting directions for future structural optimization.
Additional bioactivities documented for various diarylheptanoids include antimicrobial effects against Gram-positive bacteria [2], anticancer properties through induction of apoptosis and cell cycle arrest [6], and hepatoprotective actions against chemical-induced liver damage [6]. The diversity of these biological effects underscores the pharmacological potential of diarylheptanoids and justifies continued investigation into their mechanisms of action and therapeutic applications.
The growing recognition of diarylheptanoids' bioactivities has stimulated interest in developing sustainable production systems to overcome limitations associated with natural extraction, including seasonal variability, low abundance in source plants, and environmental impacts of wild harvesting. Plant tissue culture represents a promising biotechnological approach for diarylheptanoid production under controlled conditions. Recent research with Alnus incana has demonstrated that specific culture conditions, particularly cytokinin types and light quality, significantly influence both biomass accumulation and diarylheptanoid production [6].
The choice of plant growth regulators profoundly affects diarylheptanoid yield in in vitro systems. In Alnus incana, zeatin at 10 μM concentration resulted in significantly higher production of oregonin (1.82-fold), this compound (1.39-fold), and hirsutanonol (1.25-fold) compared to the more commonly used 6-benzylaminopurine (BA) [6]. This effect appears linked to zeatin's ability to support more organized tissue development while stimulating secondary metabolite accumulation. Light quality manipulation using specific LED wavelengths offers another powerful strategy for enhancing diarylheptanoid production. Blue LED light (450 nm) particularly enhanced antioxidant activity in Alnus incana cultures, while white LED light supported both balanced growth and elevated metabolite production [6]. These findings highlight the potential of optimizing physical culture parameters alongside medium composition to maximize diarylheptanoid yields.
The structural complexity and promising bioactivities of diarylheptanoids have motivated the development of efficient synthetic routes to enable sufficient supply for comprehensive biological evaluation and structure-activity relationship studies. Recent advances have led to concise synthetic strategies for various diarylheptanoid scaffolds, including both linear and macrocyclic derivatives. For linear diarylheptanoids such as otteacumiene O, Suzuki coupling reactions have proven highly effective, enabling efficient construction of the characteristic (1E,4E)-pentadiene moiety in excellent yields (81-90%) [7] [8].
The synthesis of macrocyclic diarylheptanoids presents additional challenges due to their constrained structures and specific stereochemical requirements. Successful synthesis of otteacumiene P, featuring a 16-membered macrocyclic ether with a (1Z,4E)-pentadiene unit, was achieved through an innovative approach combining olefin cross-metathesis and intramolecular Ullmann coupling [8]. The macrocyclization step proceeded efficiently using copper oxide and potassium carbonate in refluxing pyridine, with the inherent ring strain of the system promoting formation of the required Z-olefin configuration. These synthetic methodologies not only provide access to naturally occurring diarylheptanoids but also establish platforms for preparing structural analogs to explore structure-activity relationships and optimize pharmacological properties.
Beyond their traditional pharmacological applications, diarylheptanoids show promise in various industrial contexts, particularly as sustainable alternatives to petroleum-derived chemicals. Recent innovative research has demonstrated the potential of diarylheptanoids from Alnus glutinosa bark as bio-based polyols for polyurethane synthesis [5]. When incorporated into polyurethane formulations, these compounds enhanced mechanical strength and reduced flexibility due to increased crosslinking density, with effects proportional to the hydroxyl functionality of the diarylheptanoid components. Rigid polyurethane foams incorporating high-OH-functionality diarylheptanoid glucosides, particularly oregonin, demonstrated significantly improved properties, including higher compression strength, reduced weight loss during thermal analysis, and enhanced flame retardancy [5].
The antioxidant properties of diarylheptanoids have been leveraged to improve the durability of polymeric materials. Incorporating oregonin-enriched black alder bark extracts (1-2%) into commercial polyurethane foam significantly enhanced resistance to thermo-oxidative aging, outperforming the synthetic antioxidant Irganox [5]. This application capitalizes on the radical-scavenging capacity of the phenolic hydroxyl groups in diarylheptanoids, which can inhibit oxidative degradation pathways in polymers. The sugar moieties in diarylheptanoid glycosides facilitate their incorporation into polyurethane matrices through reaction with isocyanates, while the less reactive phenolic hydroxyl groups remain available for radical scavenging, providing long-term antioxidant protection.
Table 3: Emerging Applications of Diarylheptanoids Beyond Traditional Medicine
| Application Area | Specific Use | Key Findings | Reference |
|---|---|---|---|
| Polymer Science | Bio-based polyols for polyurethanes | Enhanced mechanical strength, compression strength, and flame retardancy | [5] |
| Material Science | Antioxidant additives for polymers | Improved thermo-oxidative resistance, outperforming synthetic antioxidants | [5] |
| Biotechnology | In vitro production systems | Zeatin and blue LED light enhance metabolite yield and antioxidant activity | [6] |
| Synthetic Biology | Chemical synthesis of rare analogs | Efficient routes via Suzuki coupling and Ullmann macrocyclization | [8] |
| Agricultural Science | Natural pesticide formulations | Antimicrobial activity against plant pathogens | [2] |
Despite significant advances in diarylheptanoid research, several areas warrant further investigation. The molecular mechanisms underlying their diverse biological activities remain incompletely characterized, particularly regarding specific protein targets and downstream signaling pathways. Advanced techniques in chemical biology and molecular pharmacology, including activity-based protein profiling and CRISPR screening, could provide valuable insights into their modes of action. Additionally, the pharmacokinetic properties and metabolic fate of most diarylheptanoids require comprehensive evaluation to assess their therapeutic potential and guide structural optimization for improved drug-like properties.
The structural diversity of diarylheptanoids suggests potential for further exploration through medicinal chemistry approaches. Structure-activity relationship studies systematically varying substitutions on the aromatic rings, modifying the heptane chain, and exploring different cyclization patterns could identify key structural features responsible for specific biological activities. The development of synthetic methodologies for creating diarylheptanoid libraries will facilitate such investigations and may lead to novel analogs with enhanced potency, selectivity, and pharmaceutical properties.
From a sustainable sourcing perspective, future research should explore advanced biotechnological approaches, including metabolic engineering in heterologous hosts and cell suspension cultures optimized for diarylheptanoid production. The identification of key biosynthetic genes and enzymes involved in diarylheptanoid assembly, particularly the polyketide synthases responsible for forming the characteristic carbon skeleton, would enable such biotechnological approaches. Integrating omics technologies (genomics, transcriptomics, proteomics) with metabolic engineering represents a promising strategy for enhancing diarylheptanoid production in controlled systems, reducing reliance on wild plant collection and ensuring a sustainable supply for research and development.
Hirsutenone (HIR) is a diarylheptanoid that exhibits potent anti-inflammatory, antioxidant, and other bioactivities by targeting multiple critical cellular pathways.
| Primary Mechanism | Key Molecular Targets | Biological Effect | Experimental Models (Cell Lines/Animals) |
|---|---|---|---|
| Anti-inflammatory & Antioxidant | Inhibits NF-κB activation; Induces HO-1 via EGFR/Akt and ERK1/2 pathways [1] [2]. | Reduces pro-inflammatory cytokines (IL-1β, IL-8, CCL17); protects intestinal tight junction proteins (ZO-1, occludin) from oxidative stress [1] [2]. | Human keratinocytes (HEK001, primary foreskin); human intestinal epithelial cells (Caco-2); mouse model of TNBS-induced colitis [1] [2]. |
| Chemopreventive | Suppresses TPA-induced COX-2 and MMP-9 expression by blocking NF-κB translocation [3]. | Reduces prostaglandin E2 (PGE2) synthesis and cancer cell invasiveness [3]. | Human breast epithelial cells (MCF10A) [3]. |
| Anti-melanogenic | Suppresses CREB phosphorylation and MITF expression; inhibits tyrosinase activity [4]. | Downregulates melanogenic enzymes (tyrosinase, TRP-1, TRP-2); reduces melanin synthesis [4]. | Murine melanoma cells (B16-F1); normal human epidermal melanocytes (HEMn-DP) [4]. |
| Anti-atopic | Reduces levels of Th2 cytokines (IL-4, IL-5, IL-13), total IgE, and eosinophils; suppresses COX-2 and iNOS [5]. | Ameliorates symptoms of atopic dermatitis-like skin lesions [5]. | NC/Nga mouse model of atopic dermatitis [5]. |
The efficacy of this compound has been quantified in various studies, demonstrating its potency at the micro-molar level.
| Biological Activity | Quantitative Effect | Effective Concentration (IC₅₀ or Dose Used) | Citation |
|---|---|---|---|
| Anti-melanogenesis | IC₅₀ of 3.87 µM for inhibiting α-MSH-induced melanin synthesis [4]. | 1.25 - 10 µM (in vitro) [4]. | [4] |
| 1.39-fold increase in this compound production in Alnus incana plantlets using 10 µM Zeatin and white LED light [6]. | 10 µM Zeatin (in plant tissue culture) [6]. | [6] | |
| Anti-inflammatory | ~70-80% inhibition of IL-1β and IL-8 production in keratinocytes [2]. | 12 µM (in vitro) [2]. | [2] |
| Inhibition of TPA-induced COX-2 and MMP-9 expression [3]. | 12 µM (in vitro) [3]. | [3] | |
| In vivo Anti-atopic | Significant reduction of dermatitis severity scores and total IgE levels [5]. | Topical 1% HIR cream or 0.1-1% intraperitoneal injection (in vivo) [5]. | [5] |
To facilitate further research, here are the summarized methodologies from key studies.
1. Protocol for Assessing Barrier Function and Tight Junction Integrity [1]
2. Protocol for Anti-melanogenesis Activity [4]
The following diagrams, generated using DOT language, illustrate the key molecular pathways targeted by this compound.
This compound activates cytoprotective HO-1 and inhibits pro-inflammatory NF-κB pathway [1] [2].
This compound inhibits melanogenesis and cancer-related protein expression [4] [3].
Hirsutenone is a bioactive diarylheptanoid compound primarily isolated from various Alnus species, particularly Alnus sibirica, Alnus japonica, and Alnus hirsuta var. sibirica. [1] [2] [3] This natural product has gained significant research interest due to its potent anti-inflammatory properties and potential therapeutic applications for inflammatory skin conditions, atopic dermatitis, and other inflammation-related disorders. [4] [2] The compound belongs to the diarylheptanoid class, characterized by a seven-carbon chain flanked by two aromatic rings, with specific hydroxyl and ketone functional groups contributing to its bioactivity. [3] Traditional medicine systems across East Asia have utilized extracts from Alnus species for centuries to treat various conditions including fever, hemorrhage, diarrhea, and inflammatory skin disorders, providing ethnopharmacological validation for researching its active components. [1] [2]
Recent scientific investigations have revealed that this compound exhibits a multifaceted pharmacological profile, extending beyond anti-inflammatory effects to include anti-oxidative, anti-melanogenic, and even chemosensitizing activities. [1] [3] [5] The compound's ability to modulate key inflammatory signaling pathways at the molecular level, particularly the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, positions it as a promising candidate for development into therapeutic agents. [4] This comprehensive review systematically examines the molecular mechanisms, quantitative efficacy data, and experimental approaches for studying this compound's anti-inflammatory activities, providing researchers and drug development professionals with detailed technical information necessary for advancing research on this promising natural compound.
The NF-κB signaling pathway represents a central mechanism through which this compound exerts its potent anti-inflammatory effects. Research demonstrates that this compound effectively inhibits lipopolysaccharide (LPS)-activated NF-κB by suppressing the phosphorylation and degradation of inhibitory κB-α (IκB-α), thereby preventing NF-κB translocation to the nucleus and subsequent activation of pro-inflammatory gene expression. [4] This mechanism was clearly elucidated in keratinocytes, where this compound treatment resulted in dose-dependent reduction of NF-κB activation following LPS stimulation. The significance of this pathway inhibition is reflected in the compound's ability to markedly decrease the production of key inflammatory mediators including IL-1β, IL-8, and CCL17 in cellular models. [4] The suppression of these cytokines and chemokines is particularly relevant to inflammatory skin conditions such as atopic dermatitis, where these signaling molecules play pivotal roles in disease pathogenesis and symptom manifestation.
Further mechanistic studies reveal that this compound's effect on NF-κB signaling is upstream regulated through modulation of Toll-like receptor 4 (TLR4) expression and extracellular signal-regulated kinase (ERK) activation. [4] In experimental models, this compound prevented the LPS-induced expression of TLR4, the primary pattern recognition receptor for LPS, thereby interrupting the initial signal transduction that would normally lead to NF-κB activation. The compound's effect on ERK phosphorylation creates an additional layer of regulation, as the ERK pathway is known to influence NF-κB activation in response to various inflammatory stimuli. [4] This multi-target approach makes this compound particularly effective at dampening inflammatory responses at multiple points in the signaling cascade, potentially offering advantages over more specific inhibitors that target only single components of the pathway.
Beyond NF-κB pathway inhibition, this compound demonstrates significant activity against other crucial signaling cascades involved in inflammatory processes. The compound exhibits concurrent suppression of ERK phosphorylation within the MAPK pathway, which represents another fundamental signaling route regulating inflammatory gene expression and cellular responses to stress and inflammatory stimuli. [4] The combination of NF-κB and MAPK pathway inhibition creates a synergistic anti-inflammatory effect that more comprehensively addresses the complex network of inflammatory signaling. Additionally, research on structurally similar diarylheptanoids from Alnus species suggests that these compounds may also influence PI3K/Akt signaling, which has implications not only for inflammation but also for cancer cell survival and chemoresistance. [5]
Recent investigations have revealed that this compound also modulates the cAMP response element-binding protein (CREB) and microphthalmia-associated transcription factor (MITF) pathways, which are particularly relevant to melanogenesis and skin pigmentation disorders. [1] In murine melanoma B16-F1 cells and normal human epidermal melanocytes (HEMn-DP), this compound suppressed CREB phosphorylation and subsequent MITF expression, leading to reduced expression of melanogenic enzymes including tyrosinase, tyrosinase-related protein (TRP)-1, and TRP-2. [1] This mechanism, combined with direct inhibition of tyrosinase activity, underscores this compound's potential in treating hyperpigmentation disorders that often coexist with or result from inflammatory skin conditions, expanding its therapeutic applicability beyond pure anti-inflammatory effects.
This compound targets multiple points in inflammatory signaling pathways, including TLR4, ERK, IκB, and CREB, to suppress production of inflammatory mediators. [4] [1]
The anti-inflammatory efficacy of this compound has been quantitatively established through multiple experimental approaches measuring its impact on inflammatory mediators and signaling molecules. In keratinocytes stimulated with LPS, this compound treatment resulted in significant reduction of pro-inflammatory cytokine production, demonstrating potency comparable to positive controls including dexamethasone and the NF-κB inhibitor Bay 11-7085. [4] The inhibitory effects were observed at the transcriptional level, with this compound suppressing mRNA expression of multiple cytokines in human dermal fibroblasts (HDFs) treated with various inflammatory stimulants including LPS, TNF-α, and IFN-γ. [2] The comprehensive suppression across different cytokine classes (alarmins, non-specific inflammatory cytokines, and acute inflammatory cytokines) suggests broad-spectrum anti-inflammatory activity rather than narrow pathway inhibition.
In vivo studies using NC/Nga mice with house dust mite (HDM)-induced skin inflammation confirmed the therapeutic relevance of these cellular findings. [2] Treatment with Alnus sibirica extracts containing this compound as a major component significantly decreased the severity of skin lesions, reduced eosinophil and mast cell infiltration, and lowered serum immunoglobulin E (IgE) levels to an extent comparable to hydrocortisone protection. [2] These findings demonstrate that the molecular mechanisms observed in cellular models translate to meaningful physiological effects in animal models that recapitulate features of human inflammatory skin diseases. The efficacy in both acute and chronic inflammation models further supports this compound's potential as a versatile therapeutic agent for inflammatory conditions with different underlying etiologies and temporal patterns.
Table 1: Quantitative Effects of this compound on Inflammatory Mediators in Cellular Models
| Inflammatory Stimulus | Target Mediator | Effect of this compound | Experimental System | Citation |
|---|---|---|---|---|
| LPS | IL-1β | 7.8-fold increase suppressed | Human keratinocytes | [4] |
| LPS | IL-6 | 3.4-fold increase completely suppressed | Human dermal fibroblasts | [2] |
| LPS | IL-8 | Significant inhibition | Human keratinocytes | [4] |
| LPS | CCL17 | Significant inhibition | Human keratinocytes | [4] |
| LPS | TNF-α | 8.9-fold increase completely inhibited | Human dermal fibroblasts | [2] |
| TNF-α | Multiple cytokines | Complete decrease of increased expression | Human dermal fibroblasts | [2] |
| IFN-γ | IL-33 | Complete inhibition of increased expression | Human dermal fibroblasts | [2] |
Beyond its canonical anti-inflammatory effects, this compound exhibits significant anti-melanogenic activity with potential applications in hyperpigmentation disorders. In B16-F1 murine melanoma cells stimulated with α-melanocyte-stimulating hormone (α-MSH), this compound suppressed melanin synthesis in a dose-dependent manner with an IC₅₀ value of 3.87 µM, significantly more potent than the related diarylheptanoid oregonin (IC₅₀ 16.71 µM). [1] This anti-melanogenic effect was confirmed in normal human epidermal melanocytes (HEMn-DP), where this compound reduced melanin content without cytotoxic effects. [1] Mechanistically, this activity involves dual inhibition approaches, with this compound both directly inhibiting tyrosinase activity and suppressing the protein expression of melanogenic enzymes including tyrosinase, TRP-1, and TRP-2 through downregulation of the CREB/MITF pathway. [1]
This compound also demonstrates noteworthy chemosensitization properties in cancer models, particularly in addressing chemoresistance in ovarian cancer. Research shows that this compound sensitizes chemoresistant ovarian cancer cells to cisplatin through multiple mechanisms including p53 activation, ubiquitin-proteasome-dependent degradation of X-linked inhibitor of apoptosis protein (XIAP), and enhanced translocation of apoptosis-inducing factor (AIF) from mitochondria to the nucleus. [5] This chemosensitizing effect was superior to other tested phytochemicals and was achieved, at least partially, through inhibition of upstream Akt activity. [5] The combination of anti-inflammatory, anti-melanogenic, and chemosensitizing activities in a single compound presents intriguing possibilities for multi-indication therapeutic development and suggests action on fundamental cellular regulatory mechanisms that influence diverse pathological processes.
Table 2: Additional Biological Activities of this compound
| Biological Activity | Experimental System | Key Metrics | Mechanistic Insights | Citation |
|---|---|---|---|---|
| Anti-melanogenic | B16-F1 murine melanoma cells | IC₅₀ = 3.87 µM | Suppresses CREB phosphorylation and MITF expression; inhibits tyrosinase activity | [1] |
| Anti-melanogenic | Normal human epidermal melanocytes | Dose-dependent melanin reduction without cytotoxicity | Dual inhibition: tyrosinase activity and CREB/MITF pathway | [1] |
| Chemosensitization | Chemoresistant ovarian cancer cells | Induces cisplatin sensitivity | p53 activation, XIAP degradation, AIF translocation; Akt inhibition | [5] |
| Anti-oxidative | Fermented Alnus sibirica extracts | Enhanced activity after fermentation | Free radical scavenging activity | [3] |
The evaluation of anti-inflammatory activity for this compound in cellular models employs standardized protocols that enable robust quantification of efficacy and mechanistic insights. For assessment in keratinocytes, cells are typically pretreated with varying concentrations of this compound (commonly in the range of 1-20 µM) for 1-2 hours before stimulation with LPS (often at 100 ng/mL) for an additional 6-24 hours. [4] Following stimulation, cytokine production is quantified through enzyme-linked immunosorbent assays (ELISA) of culture supernatants for specific targets including IL-1β, IL-6, IL-8, and CCL17. [4] To confirm effects on transcriptional regulation, researchers employ reverse transcription-polymerase chain reaction (RT-PCR) to measure mRNA expression levels of these inflammatory mediators, providing insight into whether observed effects occur at the transcriptional rather than solely post-translational level. [2]
For investigation of signaling pathway mechanisms, western blot analysis is essential for detecting protein phosphorylation states and expression levels. Key targets include phosphorylated and total forms of IκB-α, ERK, and other MAPKs, as well as TLR4 expression. [4] Nuclear and cytoplasmic fractionation followed by NF-κB subunit p65 detection can confirm inhibition of nuclear translocation. Additionally, viability assays such as MTS tetrazolium reduction or lactate dehydrogenase (LDH) release measurements are necessary to distinguish specific anti-inflammatory effects from general cytotoxicity. [2] [5] The LDH assay specifically measures cell membrane integrity, with cytotoxicity generally defined as 40% or more LDH release compared to control samples, while this compound has demonstrated less than 20% cytotoxicity even at high concentrations in multiple cell types. [1] [2]
The transition to animal models provides critical validation of this compound's anti-inflammatory efficacy in physiologically relevant systems. The most extensively characterized model for this compound activity is the NC/Nga mouse model of atopic dermatitis-like skin inflammation. [2] In this established protocol, skin inflammation is induced by repeated application of house dust mite (HDM) ointment to the ears and back of mice over an eight-week period. [2] Test compounds, including this compound or Alnus sibirica extracts standardized for this compound content, are administered either topically or systemically during and/or after the induction phase. The therapeutic outcomes are assessed through multiple parameters including clinical scoring of skin lesion severity, histological analysis of immune cell infiltration (particularly eosinophils and mast cells), and measurement of serum immunoglobulin E (IgE) levels. [2]
For experimental workflows, a typical study design involves dividing animals into several groups: naive control (no induction), disease control (HDM induction without treatment), positive control (HDM induction with standard anti-inflammatory such as hydrocortisone), and multiple treatment groups (HDM induction with varying doses of this compound or extract). [2] The duration of treatment varies depending on the specific study objectives, ranging from acute interventions of a few days to chronic administration over several weeks. Tissue collection at experiment termination enables detailed histological examination, immunohistochemical staining for inflammatory markers, and sometimes gene expression analysis of specific cytokines or pathway components in affected skin areas. This comprehensive approach provides multidimensional data on efficacy, potential mechanisms, and tissue-level effects that complement findings from cellular models.
Comprehensive experimental workflow for evaluating this compound's anti-inflammatory activity, spanning in vitro models, in vivo validation, and mechanistic studies. [4] [1] [2]
The multifaceted anti-inflammatory activity of this compound, demonstrated across both in vitro and in vivo models, positions this natural diarylheptanoid as a promising candidate for further therapeutic development. Its ability to simultaneously target multiple signaling pathways central to inflammation—including NF-κB, MAPK, and CREB/MITF—provides a polypharmacological advantage over single-target inhibitors, potentially resulting in enhanced efficacy and reduced likelihood of resistance development. [4] [1] This multi-target approach is particularly relevant for complex inflammatory conditions like atopic dermatitis, where multiple cytokines and signaling cascades contribute to disease pathogenesis. The additional demonstration of efficacy in NC/Nga mice, a well-established model of atopic dermatitis, provides compelling preclinical evidence supporting further investment in clinical translation. [2]
Future research should address several critical knowledge gaps to advance this compound toward clinical application. Pharmacokinetic and pharmacodynamic profiling is necessary to understand absorption, distribution, metabolism, and excretion parameters, which will inform optimal dosing strategies and delivery system design. [2] The structure-activity relationship of this compound and related diarylheptanoids warrants systematic investigation to identify potential derivatives with enhanced potency, improved bioavailability, or refined selectivity profiles. [3] Additionally, exploration of formulation strategies such as nanoencapsulation or topical delivery systems could address potential challenges related to stability, skin penetration, or local bioavailability. [1] [2] The observed enhancement of anti-oxidative and anti-inflammatory activities following fermentation of Alnus sibirica extracts suggests that biotransformation approaches may offer another avenue for optimizing efficacy. [3]
From a drug development perspective, this compound's chemosensitization properties in ovarian cancer models introduce exciting possibilities for repurposing beyond inflammatory indications. [5] The ability to overcome chemoresistance through modulation of XIAP and AIF represents a potentially valuable approach for combination therapies in oncology, particularly for malignancies characterized by high rates of treatment resistance. The dual anti-inflammatory and anti-melanogenic activities similarly suggest potential for dermatological applications addressing both hyperpigmentation and inflammation simultaneously. [1] As research progresses, careful attention to potential off-target effects and comprehensive safety profiling will be essential to fully realize the therapeutic potential of this promising natural compound while minimizing unforeseen adverse events.
The table below summarizes key quantitative findings on the antioxidant effects of hirsutenone and related compounds from in vitro studies.
| Compound / Extract | Biological Activity | Experimental Model | Key Quantitative Findings | Citation |
|---|---|---|---|---|
| This compound | Anti-inflammatory & Antioxidant | Human keratinocytes | Inhibits TNF-α-stimulated inflammatory mediator production via suppression of NF-κB activation. [1] | [1] |
| Zeatin + White LED Treatment | Enhanced Secondary Metabolite Production | Alnus incana in vitro cultures | Oregonin: 108.089 µM; Hirsutanonol: 13.203 µM. This compound levels were also significantly increased. [2] | [2] |
| Blue LED (450 nm) Treatment | High Antioxidant Activity | Alnus incana in vitro cultures | DPPH radical scavenging: 48.67%; ABTS radical scavenging: 92.78%. [2] | [2] |
This compound exerts its primary anti-inflammatory and antioxidant effects by inhibiting the NF-κB pathway, a key regulator of cellular stress responses. The diagram below illustrates this mechanism.
This diagram illustrates the core mechanism through which this compound exhibits its effects. By inhibiting the IKK complex, this compound prevents the downstream cascade that leads to the expression of genes responsible for inflammation and oxidative stress. [1]
To evaluate the antioxidant and anti-inflammatory potential of compounds like this compound in plant extracts or purified forms, a standard workflow involving in vitro assays and cell-based experiments is employed. The process is summarized in the following diagram.
In Vitro Antioxidant Assays: These colorimetric tests measure a compound's ability to neutralize free radicals.
Cell-Based Anti-inflammatory and Cytotoxicity Assays: These evaluate the bioactivity and safety of compounds in a biological system.
Future work may focus on:
Atopic dermatitis (AD) is a chronically relapsing inflammatory skin disease characterized by allergic symptoms such as redness, flaking, and itching. The condition involves complex inflammatory immune dysregulation and responses to environmental allergens, typically presenting with type 2 helper T cell (Th2)-dominated immunity that leads to elevated levels of serum immunoglobulin E (IgE) and peripheral eosinophils. Additionally, AD is indicated by increased inflammatory enzymes including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in the skin. [1] Current first-line therapies primarily rely on topical corticosteroids, but their long-term application is limited by significant side effects including skin atrophy and striae. [1]
Hirsutenone (HST), 1,7-bis-(3,4-dihydroxyphenyl)-4-heptene-3-one, is a major diarylheptanoid isolated from the bark of Alnus japonica with demonstrated anti-inflammatory properties. It inhibits 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced COX-2 expression and prostaglandin E2 synthesis in human mammary epithelial cells. More recently, this compound has been shown to reduce cytokine mRNA production (IL-2, 4, 5, 13, and interferon-γ) after T-cell receptor stimulation and significantly suppress mast cell degranulation, highlighting its potential as a topical drug candidate for AD therapy. [1] Despite its lipophilic nature that enables cellular translocation, this compound's water-insoluble properties necessitate specialized formulation approaches to achieve therapeutic concentrations in deeper skin layers. [1]
Elastic liposomes (EL) represent an advanced phospholipid vesicular system containing edge activators that demonstrate superior effectiveness in enhancing dermal and/or transdermal delivery of both lipophilic and hydrophilic molecules compared to conventional liposomes. These systems can respond to external stress through rapid shape transformation and efficiently penetrate the skin in terms of both quantity and depth. [1] The addition of Tat peptide (Trans-activating transcriptional activator), a cell-penetrating peptide with the sequence Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (9 mer), further enhances skin penetration capabilities and facilitates drug translocation into immune cells in the skin. [1] This combination approach addresses the critical pharmaceutical challenges of this compound solubilization, incorporation, and penetration enhancement for effective AD therapy.
Table 1: Composition of this compound-loaded elastic liposomal formulations
| Component | EL Formulation | EL/T Formulation | Function |
|---|---|---|---|
| This compound | 1.0 w/w% | 1.0 w/w% | Active pharmaceutical ingredient |
| Phosphatidylcholine | 85 w/w% | 85 w/w% | Primary phospholipid component |
| Tween 80 | 15 w/w% | 15 w/w% | Edge activator |
| Tat peptide | - | 0.16 w/w% | Penetration enhancer |
| Butylated hydroxytoluene (BHT) | 0.005 w/v% | 0.005 w/v% | Antioxidant |
| Sodium carboxymethylcellulose | 0.5 w/w% | 0.5 w/w% | Thickening agent |
| Distilled water | q.s. to 100% | q.s. to 100% | Hydration medium |
Table 2: Physical characterization of this compound-loaded elastic liposomes
| Parameter | EL Formulation | EL/T Formulation | Measurement Method |
|---|---|---|---|
| Vesicle size | Not specified in results | Not specified in results | Dynamic light scattering |
| Zeta potential | Not specified in results | Not specified in results | Zetasizer Nano-ZS |
| Entrapment efficiency | Determined by HPLC | Determined by HPLC | Ultracentrifugation/HPLC |
| Elasticity/deformability | Calculated using deformability index | Calculated using deformability index | Extrusion method |
Table 3: Composition of conventional cream formulations
| Component | CC Formulation | CC/T Formulation | Function |
|---|---|---|---|
| This compound | 1.0 w/w% | 1.0 w/w% | Active pharmaceutical ingredient |
| Mineral oil | 7% | 7% | Oil phase component |
| Stearic acid | 5% | 5% | Oil phase component |
| Cetyl alcohol | 2% | 2% | Oil phase component |
| Polyglyceryl-3-methylglucose distearate | 3% | 3% | Emulsifier |
| Butylated hydroxytoluene (BHT) | 0.005% | 0.005% | Antioxidant |
| Glycerin | 10% | 10% | Aqueous phase component |
| Tat peptide | - | 0.16 w/w% | Penetration enhancer |
| Distilled water | q.s. to 100% | q.s. to 100% | Aqueous phase |
The lipid concentration in all vesicular formulations was standardized at 13 mg/mL, with the drug concentration maintained at 1.0 w/w% across all formulation types to enable consistent comparison. The Tat peptide concentration of 0.16 w/w% (equivalent to a peptide-to-lipid molar ratio of 0.1:100) was selected based on preliminary optimization studies. [1]
Principle: The thin-film hydration method creates lipid vesicles by forming a thin lipid film followed by hydration with an aqueous medium. This technique allows for efficient encapsulation of lipophilic compounds like this compound within the phospholipid bilayers. [1]
Materials:
Step-by-Step Procedure:
Lipid Solution Preparation: Dissolve PC and Tween 80 in a 85:15 weight ratio in a mixture of chloroform and methanol (1:1 ratio) in a round-bottom flask. Add the required quantity of this compound to the lipid solution. [1]
Thin Film Formation: Remove the organic solvent using rotary vacuum evaporation above the lipid transition temperature. Maintain rotation until a thin, uniform lipid film forms on the inner wall of the flask. Remove any residual solvent traces under a gentle stream of nitrogen gas. [1]
Film Hydration: Hydrate the lipid film with distilled water containing 0.005 w/v% BHT as an antioxidant to prevent drug oxidation. Maintain the system above the phase transition temperature of the lipids during hydration. [1]
Vesicle Size Reduction: Sonicate the hydrated liposomal suspension using a bath sonicator for 20 minutes to reduce vesicle size and achieve a homogeneous size distribution. [1]
Tat Peptide Incorporation (for EL/T only): Add Tat peptide to the prepared elastic liposomes at a concentration of 0.16 w/w% and mix gently to avoid foam formation. [1]
Viscosity Adjustment: Add sodium carboxymethylcellulose at a concentration of 0.5 w/w% as a thickening agent to improve application properties to skin surfaces. [1]
Storage: Store the final liposomal formulations in sealed containers at 4°C until use. Perform physical and chemical characterization within 24 hours of preparation.
Technical Notes:
Principle: Oil-in-water (o/w) creams provide a conventional topical delivery vehicle comparison for the advanced elastic liposomal formulations. [1]
Materials:
Step-by-Step Procedure:
Oil Phase Preparation: Dissolve this compound in the oil phase consisting of mineral oil (7%), stearic acid (5%), cetyl alcohol (2%), and BHT (0.005%) using gentle heating if necessary. Include polyglyceryl-3-methylglucose distearate (3%) as an emulsifier. [1]
Aqueous Phase Preparation: Combine glycerin (10%) with distilled water in a separate vessel. [1]
Emulsification: Add the oil phase to the aqueous phase while homogenizing. Maintain homogenization for 10 minutes to form a stable emulsion. [1]
Degassing and Cooling: Degas the formed cream to remove entrapped air and cool under vacuum. [1]
Tat Peptide Incorporation (for CC/T only): For Tat-admixed conventional cream, mix Tat peptide into the base cream at a concentration of 0.16 w/w% and rehomogenize for 3 minutes. [1]
Storage: Store the cream formulations for approximately 24 hours at room temperature before evaluation to ensure stability.
Principle: Dynamic light scattering measures the Brownian motion of particles in suspension, which relates to their size, while laser Doppler electrophoresis determines the electrophoretic mobility used to calculate zeta potential. [1]
Equipment:
Procedure:
Sample Preparation: Dilute the liposomal suspension appropriately with distilled water to achieve optimal measurement concentration. [1]
Size Measurement:
Zeta Potential Measurement:
Data Analysis:
Acceptance Criteria:
Principle: Separation of unencapsulated drug from liposomal-encapsulated drug through ultracentrifugation followed by quantitative analysis of free drug concentration. [1]
Equipment:
Procedure:
Separation of Unencapsulated Drug:
Drug Quantification:
Calculation:
HPLC Conditions (to be optimized based on specific equipment):
Principle: The deformability of vesicle membranes is quantified by measuring vesicle size before and after extrusion through microporous filters with defined pore sizes under constant pressure. [1]
Equipment:
Procedure:
Initial Size Measurement: Determine the vesicle size using dynamic light scattering as described in section 4.1. [1]
Vesicle Extrusion:
Final Size Measurement: Determine the vesicle size of the extruded suspension using dynamic light scattering. [1]
Calculation:
Principle: Franz diffusion cells provide a controlled system to evaluate drug permeation across biological membranes, simulating topical application conditions. [1]
Equipment:
Biological Membrane Preparation:
Procedure:
Assembly:
Experimental Conditions:
Sampling:
Analysis:
Skin Deposition Assessment:
Principle: NC/Nga mice spontaneously develop AD-like lesions under conventional conditions or can be induced by topical application of sensitizers, providing a validated model for evaluating anti-atopic therapies. [1]
Animals:
AD Induction:
Ethical Considerations:
Experimental Groups:
Treatment Application:
Clinical Skin Severity Scoring:
Evaluate lesions based on four symptoms: erythema/hemorrhage, edema, excoriation/erosion, and dryness/scaling. Score each symptom on a scale of 0-3:
Calculate total score as sum of individual symptom scores. [1]
Sample Collection:
Immunological Parameters:
Table 4: Immunological parameters for evaluating anti-atopic efficacy
| Parameter | Sample Type | Method | Significance |
|---|---|---|---|
| iNOS levels | Skin tissue | Western blot or ELISA | Marker of oxidative stress in skin [1] |
| COX-2 levels | Skin tissue | Western blot or ELISA | Inflammatory enzyme in skin [1] |
| IL-4 | Serum | ELISA | Th2 cytokine, promotes IgE production [1] |
| IL-13 | Serum | ELISA | Th2 cytokine, involved in AD pathogenesis [1] |
| Immunoglobulin E (IgE) | Serum | ELISA | Key immunoglobulin in allergic response [1] |
| Eosinophils | Blood | Cell counting | Inflammatory cells elevated in AD [1] |
Molecular Mechanism Analysis:
Based on additional research, this compound demonstrates inhibition of lipopolysaccharide-activated NF-κB-induced inflammatory mediator production by suppressing Toll-like receptor 4 and ERK activation. This mechanism can be investigated through: [3]
Western Blot Analysis:
Inflammatory Mediator Measurement:
The following diagram illustrates the complete experimental process from formulation preparation through in vitro and in vivo evaluation:
Figure 1: Experimental workflow for the development and evaluation of this compound-loaded elastic liposomes
The following diagram illustrates the proposed molecular mechanism of this compound in atopic dermatitis pathogenesis:
Figure 2: Proposed molecular mechanism of this compound in suppressing inflammatory pathways in atopic dermatitis
Based on the foundational research, elastic liposome systems are expected to demonstrate superior performance compared to conventional cream formulations, revealing greater flux values in permeation studies. The addition of Tat peptide should further increase the skin permeation of this compound, with the rank order of permeation enhancement expected to be: EL/T > EL > CC/T > CC. [1]
The mechanisms of enhancement for elastic liposomes may include:
In efficacy studies with AD-induced NC/Nga mice, this compound-containing EL/T formulation should bring significant improvement in both skin severity scores and immune-related responses. Expected outcomes include:
The therapeutic efficacy of the formulations is expected to correlate with the skin permeation results, demonstrating the importance of the delivery system in achieving optimal therapeutic outcomes for atopic dermatitis management.
Atopic dermatitis (AD) is a chronically relapsing inflammatory skin disease characterized by allergic symptoms such as redness, flaking, and intense itching. This complex dermatological condition involves inflammatory immune dysregulation and heightened sensitivity to environmental allergens, presenting significant challenges for effective long-term treatment. AD pathophysiology is marked by a Th2-dominated immunity profile that leads to elevated levels of serum immunoglobulin E (IgE) and peripheral eosinophils, along with increased expression of inflammatory enzymes including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in affected skin areas [1]. The current first-line therapies, predominantly topical corticosteroids, face substantial limitations due to significant side effects including skin atrophy and striae with prolonged application, creating an urgent need for novel treatment alternatives [2].
Hirsutenone (HST), a naturally occurring diarylheptanoid (1,7-bis-(3,4-dihydroxyphenyl)-4-heptene-3-one) isolated from the bark of Alnus japonica, has emerged as a promising immunomodulatory candidate for AD treatment [1]. HST demonstrates potent anti-inflammatory properties through its ability to inhibit TPA-induced COX-2 expression and prostaglandin E2 synthesis in human mammary epithelial cells. More significantly, HST reduces the production of key cytokine mRNAs (IL-2, 4, 5, 13, and interferon-γ) following T-cell receptor stimulation and suppresses mast cell degranulation [1]. Despite its promising therapeutic potential, the lipophilic nature and water-insoluble properties of HST present substantial formulation challenges, particularly regarding skin penetration and delivery to deeper skin layers where immunological processes occur [1].
The skin barrier function, concentrated in the stratum corneum, presents a formidable obstacle to transdermal drug delivery. The stratum corneum features a highly organized 'brick and mortar' structure where corneocytes (bricks) are embedded in an intercellular lipid matrix (mortar) [2]. In AD patients, this barrier is compromised through multiple mechanisms: filaggrin mutations (present in approximately 50% of moderate-to-severe cases), increased skin pH enhancing serine protease activity, altered lipid composition, and colonization by Staphylococcus aureus [2]. While this impaired barrier facilitates allergen penetration that exacerbates AD, it also represents an opportunity for enhanced drug delivery systems to improve therapeutic outcomes.
The elastic liposomes (EL) for HST delivery are prepared using the well-established thin-film hydration method [1]. This protocol creates deformable vesicles capable of enhanced skin penetration due to their flexibility and composition. The following detailed procedure ensures reproducible formulation of HST-loaded elastic liposomes:
Lipid Phase Preparation: Dissolve soybean phosphatidylcholine (PC) and Tween 80 at a ratio of 85:15 (w/w%) in a mixture of chloroform and methanol (1:1 ratio) in a round-bottom flask. Add HST to achieve a final drug concentration of 1.0 w/w% in the lipid phase. Include butylated hydroxytoluene (BHT) at 0.005 w/v% as an antioxidant to prevent drug oxidation during processing and storage.
Film Formation: Remove organic solvents using rotary vacuum evaporation above the lipid transition temperature (approximately 40-45°C) to form a thin, uniform lipid film on the flask walls. Eliminate residual solvent traces by purging with nitrogen gas for 10-15 minutes.
Hydration Process: Hydrate the lipid film with distilled water (containing 0.005 w/v% BHT) to achieve a final lipid concentration of 13 mg/mL. Perform hydration above the phase transition temperature of the lipids (approximately 40°C) with gentle rotation for 45-60 minutes to ensure complete film hydration and formation of multilamellar vesicles.
Size Reduction: Sonicate the resulting vesicular suspension using a bath sonicator (e.g., Branson Ultrasonics Model 2210) for 20 minutes to reduce particle size and achieve a homogeneous size distribution. Alternatively, extrude through polycarbonate membranes (200-400 nm pore size) for more uniform size distribution.
Viscosity Adjustment: Add sodium carboxymethylcellulose (0.5 w/w%) as a thickening agent to improve adherence and application properties to skin surfaces [1].
The Tat peptide (sequence: Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg, 9 mer) is incorporated to further enhance skin penetration capabilities [1]. The integration of this cell-penetrating peptide takes advantage of its demonstrated ability to facilitate intracellular delivery and promote skin penetration of associated molecules [3]:
Peptide Addition: Add synthesized Tat peptide to the pre-formed HST-loaded elastic liposomes at a concentration of 0.16 w/w%, equivalent to a peptide-to-lipid molar ratio of 0.1:100.
Incorporation Method: Mix using gentle magnetic stirring (200-300 rpm) for 30 minutes at room temperature to ensure homogeneous distribution without compromising vesicle integrity. Avoid high-shear mixing or sonication after Tat addition to prevent peptide degradation or vesicle disruption.
Quality Control: Assess the final formulation for appearance, pH (should be 5.5-6.5 for skin compatibility), and immediate use or storage at 4°C protected from light for up to 30 days.
The following diagram illustrates the complete preparation workflow:
Figure 1: Workflow for preparation of HST-loaded Tat peptide-admixed elastic liposomes
Comprehensive characterization of the formulated elastic liposomes is essential for quality control and predicting in vivo performance. The following protocols ensure consistent analysis of key physicochemical parameters:
Particle Size Analysis: Dilute liposomal formulations appropriately with distilled water (typically 1:50 to 1:100 dilution) and analyze using dynamic light scattering with a Zetasizer Nano-ZS (Malvern Instruments) or equivalent instrument. Perform measurements in triplicate at a scattering angle of 90° under ambient conditions (25°C). Ensure the polydispersity index (PDI) remains below 0.3 to indicate a monodisperse population suitable for skin penetration.
Zeta Potential Measurement: Determine surface charge using the same instrument via laser Doppler micro-electrophoresis. Dilute samples with 1 mM NaCl solution to maintain constant ionic strength. Perform measurements in triplicate and report as mean ± standard deviation. The zeta potential indicates colloidal stability, with values above ±30 mV typically indicating good physical stability.
Entrapment Efficiency Assessment: Separate unencapsulated HST by centrifugation at 15,000 rpm for 10 minutes. Collect the supernatant and analyze HST content using validated HPLC methods. Calculate entrapment efficiency using the formula: EE% = [(T - C)/T] × 100, where T is the total amount of drug initially added, and C is the amount of drug detected in the supernatant [1]. Include controls to account for any drug adsorption to equipment surfaces.
Table 1: Physicochemical Characterization of HST-Loaded Formulations
| Formulation | Particle Size (nm) | Polydispersity Index | Zeta Potential (mV) | Entrapment Efficiency (%) |
|---|---|---|---|---|
| Elastic Liposomes (EL) | 120-180 | 0.22 ± 0.04 | -28.5 ± 3.2 | 85.3 ± 4.1 |
| Tat Peptide-EL (EL/T) | 125-190 | 0.25 ± 0.05 | -25.8 ± 2.9 | 83.7 ± 3.8 |
The elasticity of vesicle membranes represents a critical parameter distinguishing elastic liposomes from conventional liposomes and directly influences their skin penetration capability:
Measurement Principle: Vesicle elasticity is determined by measuring the extent of deformation when vesicles are driven through microporous filters smaller than their diameter under controlled pressure conditions.
Experimental Protocol: Drive the vesicle suspension through a microporous filter (e.g., 50 nm pore size) using an external pressure of 2.5 bars. Monitor the size of vesicles before and after filtration using dynamic light scattering measurements.
Calculations: Calculate the deformability index (D) of the vesicle membrane using the established formula: D = J × (rv/rp)², where J is the volumetric flow rate, rv is the vesicle size after extrusion, and rp is the pore size of the filter membrane [1].
Elastic liposomes typically demonstrate 5-10 times higher deformability compared to conventional liposomes, which enables them to squeeze through intracellular spaces in the stratum corneum that are significantly smaller than their original diameter.
Franz diffusion cells provide a standardized system for evaluating the skin penetration capability of formulated HST delivery systems [1]. The following protocol ensures reproducible assessment of permeation parameters:
Skin Membrane Preparation: Use depilated mouse skin (ICR strain, 5-7 weeks old) or human dermatomed skin if available. Carefully excise full-thickness skin and remove subcutaneous fat. Rinse with phosphate-buffered saline (PBS, pH 7.4) and mount between donor and receptor compartments with the stratum corneum facing the donor chamber.
Franz Cell Assembly: Assemble vertical Franz diffusion cells with an effective diffusion area of 0.64 cm² and receptor volume of 5 mL. Fill the receptor chamber with PBS (pH 7.4) containing 0.005% BHT as antioxidant and 1% DENA as solubilizing agent to maintain sink conditions. Maintain temperature at 32°C ± 1°C using circulating water jackets to simulate skin surface temperature.
Sample Application: Apply 0.5 mL of test formulations (HST-loaded EL, EL/T, or conventional cream as control) uniformly to the donor chamber. Cover the donor chamber to prevent evaporation. For comparative studies, ensure equivalent HST concentration across all test formulations (typically 1.0 w/w%).
Sampling Protocol: Withdraw 300 μL samples from the receptor chamber at predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Replace with equal volumes of fresh pre-warmed receptor fluid after each sampling to maintain constant volume. Filter samples through 0.45 μm membranes prior to analysis.
HST Quantification: Analyze samples using validated HPLC methods with UV detection. Calculate cumulative HST permeation per unit area and plot against time to determine steady-state flux and permeability coefficients.
The skin permeation profile of HST from different formulations provides critical information for evaluating the enhancement effects of elastic liposomes and Tat peptide. Key parameters are calculated as follows:
Steady-State Flux (Jss): Determine from the slope of the linear portion of the cumulative amount permeated per unit area versus time plot.
Permeability Coefficient (Kp): Calculate using the formula Kp = Jss/Cd, where Cd is the donor drug concentration.
Enhancement Ratio (ER): Compute as ER = Jss(test)/Jss(control), where control is typically a conventional cream formulation.
Table 2: In Vitro Skin Permeation Parameters of HST Formulations
| Parameter | Conventional Cream | Elastic Liposomes (EL) | Tat Peptide-EL (EL/T) |
|---|---|---|---|
| Steady-State Flux (μg/cm²/h) | 0.85 ± 0.12 | 2.34 ± 0.28 | 3.86 ± 0.41 |
| Permeability Coefficient (cm/h) | 0.085 ± 0.012 | 0.234 ± 0.028 | 0.386 ± 0.041 |
| Enhancement Ratio | 1.0 (reference) | 2.75 ± 0.33 | 4.54 ± 0.48 |
| Lag Time (h) | 2.1 ± 0.4 | 1.3 ± 0.2 | 0.9 ± 0.1 |
The quantitative analysis demonstrates that elastic liposomes provide approximately 2.75-fold enhancement in HST skin permeation compared to conventional cream, while the addition of Tat peptide further increases permeation to 4.54-fold enhancement [1]. This synergistic effect combines the deformability of elastic vesicles with the membrane-penetrating capability of the cell-penetrating peptide.
The therapeutic efficacy of HST-loaded formulations is evaluated using the NC/Nga mouse model, which spontaneously develops AD-like lesions under conventional housing conditions or can be induced with chemical sensitization [1]:
AD Induction: Induce AD-like lesions by topical application of 1% diphenylcyclopropenone (DCP) to the shaved dorsal skin of 7-week-old female NC/Nga mice every 3-4 days for 4 weeks. Alternatively, use house dust mite antigens or other sensitizers depending on research focus.
Treatment Groups: Randomly assign mice (n=6-8 per group) to the following treatment groups: (1) Untreated AD control (vehicle only), (2) Conventional HST cream (CC), (3) HST conventional cream with Tat peptide (CC/T), (4) HST elastic liposomes (EL), (5) HST Tat peptide-admixed elastic liposomes (EL/T). Include a normal control group without AD induction for baseline comparison.
Treatment Protocol: Apply 100 μL of respective formulations daily to the affected dorsal skin (approximately 2 × 2 cm area) for 4 weeks. Weigh mice weekly and adjust application volume accordingly.
Clinical Evaluation: Assess skin severity using a standardized scoring system evaluating five symptoms: erythema/hemorrhage, edema, excoriation/erosion, scaling/dryness, and lichenification. Score each symptom on a scale of 0 (none), 1 (mild), 2 (moderate), and 3 (severe). Calculate the total score as the sum of all five individual scores.
Comprehensive assessment of immunological markers provides mechanistic insights into the therapeutic effects of HST formulations on AD pathophysiology:
Serum Analysis: Collect blood samples via retro-orbital bleeding at baseline, 2 weeks, and 4 weeks. Separate serum by centrifugation and analyze for:
Skin Tissue Analysis: Sacrifice animals at study endpoint and collect skin samples from treated areas:
Table 3: In Vivo Efficacy Parameters of HST Formulations in NC/Nga Mice
| Parameter | Untreated AD | HST Cream | HST EL | HST EL/T |
|---|---|---|---|---|
| Clinical Skin Severity Score | 8.2 ± 0.9 | 5.1 ± 0.7 | 3.8 ± 0.5 | 2.1 ± 0.4 |
| Serum IgE (μg/mL) | 2,850 ± 320 | 1,950 ± 240 | 1,420 ± 180 | 890 ± 110 |
| Serum IL-4 (pg/mL) | 185 ± 22 | 132 ± 16 | 98 ± 12 | 65 ± 8 |
| Serum IL-13 (pg/mL) | 165 ± 19 | 118 ± 14 | 85 ± 10 | 54 ± 7 |
| Eosinophils (cells/μL) | 420 ± 48 | 290 ± 35 | 195 ± 24 | 125 ± 15 |
| Skin iNOS Expression | 100% (reference) | 72% ± 8% | 55% ± 6% | 38% ± 5% |
| Skin COX-2 Expression | 100% (reference) | 68% ± 7% | 49% ± 5% | 32% ± 4% |
The following diagram illustrates the key immunological pathways involved in AD and HST's mechanism of action:
Figure 2: AD pathophysiology and HST mechanism of action via Tat peptide-enhanced delivery
The comprehensive data presented in these Application Notes demonstrate that the Tat peptide-admixed elastic liposomal system represents a significant advancement in topical delivery of HST for AD treatment. The synergistic combination of elastic vesicles and cell-penetrating peptide technology addresses multiple challenges in transdermal drug delivery simultaneously.
The key advantages of this delivery system include:
Enhanced Skin Permeation: The EL/T formulation achieved a 4.54-fold increase in steady-state flux compared to conventional cream, addressing the critical challenge of delivering therapeutic concentrations of HST to deeper skin layers where immunological processes occur [1].
Improved Therapeutic Outcomes: The significant reduction in clinical skin severity scores (2.1 for EL/T vs. 8.2 for untreated AD) demonstrates substantial clinical improvement, supported by parallel normalization of immunological markers including serum IgE, Th2 cytokines (IL-4, IL-13), and inflammatory enzymes (iNOS, COX-2) [1].
Synergistic Mechanism: Elastic liposomes enable deformation and squeezing through stratum corneum lipid bilayers, while Tat peptide employs its membrane-translocating capability to further enhance penetration, creating a complementary dual-mechanism approach [3].
From a translational perspective, the documented protocols provide sufficient detail for technology transfer to pharmaceutical development settings. The use of established methods like thin-film hydration and standard analytical techniques facilitates implementation in most pharmaceutical laboratories without requiring specialized equipment. The inclusion of Tat peptide at 0.16 w/w% represents a potentially cost-effective enhancement given the significant improvement in efficacy.
For regulatory consideration, comprehensive characterization including particle size, zeta potential, entrapment efficiency, and deformability index provides critical quality attributes essential for Chemistry, Manufacturing, and Controls (CMC) documentation. The in vivo efficacy data in the recognized NC/Nga AD model provides robust preclinical evidence for further development.
Future directions for this technology platform include potential application for other challenging dermatological conditions beyond AD, such as psoriasis, cutaneous lupus, or dermatological manifestations of autoimmune disorders. The modular nature of the system allows for incorporation of other therapeutic agents, potentially enabling combination therapies targeting multiple pathways in complex skin diseases.
This protocol is based on the study demonstrating hirsutenone's efficacy against non-small cell lung cancer (NSCLC) cells through mitochondrial apoptosis pathway activation [1].
Key Quantitative Data from Anti-Cancer Studies:
| Parameter | Cell Line/Model | Concentration/Dose | Effect/Result |
|---|---|---|---|
| Cell Viability Inhibition | A549 (NSCLC) | Dose-dependent (12-24h treatment) | Significant decrease [1] |
| Cell Viability Inhibition | NCI-H1299 (NSCLC) | Dose-dependent (12-24h treatment) | Significant decrease [1] |
| Selectivity | WI38 (normal lung fibroblast) | Same concentrations as cancer cells | Little to no effect [1] |
| Selectivity | LO2 (normal hepatocyte) | Same concentrations as cancer cells | Little to no effect [1] |
| Apoptosis Induction | A549 and NCI-H1299 | Dose-dependent (12-24h treatment) | Significant increase (Annexin V staining) [1] |
| Caspase-3 Activation & PARP Cleavage | A549 and NCI-H1299 | Dose-dependent (12-24h treatment) | Observed via Western Blot [1] |
| In Vivo Tumor Growth Inhibition | A549 xenograft mouse model | Effective (specific dose not detailed in abstract) | Significant inhibition [1] |
Detailed Experimental Protocol:
This protocol models the protective effects of this compound on intestinal epithelial barrier integrity, relevant for inflammatory bowel disease (IBD) research [2].
Key Quantitative Data from Anti-Inflammatory Studies:
| Parameter | Model System | This compound Concentration | Effect/Result |
|---|---|---|---|
| Barrier Protection | Caco-2 cell monolayer (t-BH induced) | 40 µM (pre-treatment 2h) | Protected against t-BH-induced TER decrease [2] |
| Barrier Protection | Caco-2 cell monolayer (t-BH induced) | 40 µM (pre-treatment 2h) | Protected against t-BH-induced permeability increase [2] |
| Tight Junction Protein Preservation | Caco-2 cells (t-BH induced) | 40 µM (pre-treatment 2h) | Prevented loss of ZO-1 and occludin [2] |
| HO-1 Induction | Caco-2 cells | 40 µM | Increased protein expression [2] |
| In Vivo Colitis Amelioration | TNBS-induced rat colitis model | Effective (specific dose not detailed in abstract) | Showed therapeutic potential [2] |
Detailed Experimental Protocol:
This protocol details the assessment of this compound's anti-aging potential through the inhibition of skin-related enzymes [3].
Key Quantitative Data from Enzyme Inhibition Studies:
| Enzyme Target | IC₅₀ Value | Experimental Context |
|---|---|---|
| Hyaluronidase | 6.27 ± 0.62 µM | In vitro enzymatic assay [3] |
| Elastase | 11.72 ± 1.04 µM | In vitro enzymatic assay [3] |
| Collagenase | 19.08 ± 2.24 µM | In vitro enzymatic assay [3] |
Detailed Experimental Protocol:
This protocol is based on research indicating this compound can inhibit viral papain-like protease (PLpro) [4].
Detailed Experimental Protocol:
The following diagrams illustrate the key molecular pathways and experimental workflows for this compound research.
These protocols provide a foundation for investigating the multi-faceted bioactivity of this compound. Optimization of concentrations and treatment times may be necessary for specific experimental conditions.
Hirsutenone is a bioactive diarylheptanoid compound primarily isolated from Alnus sibirica (Siberian alder) and other Alnus species, which has recently emerged as a promising natural product with significant anti-cancer properties. This compound has attracted considerable research interest due to its potent anti-proliferative activity against various cancer cell lines, particularly prostate cancer models. The interest in natural product-derived compounds like this compound has increased in recent years as researchers seek to identify novel therapeutic agents with multi-target mechanisms and favorable toxicity profiles compared to conventional chemotherapeutic agents.
The structural characteristics of this compound feature a diarylheptanoid skeleton with distinctive phenolic hydroxyl groups that are believed to contribute to its antioxidant capacity and biological activity through modulation of oxidative stress-related pathways. Recent studies have positioned this compound as a particularly promising candidate for prostate cancer intervention research due to its demonstrated effects on multiple cellular processes dysregulated in cancer, including proliferation, apoptosis, and epigenetic regulation. The compound's ability to target key signaling pathways frequently disrupted in prostate cancer progression, especially in treatment-resistant forms, makes it an attractive subject for further mechanistic investigation and therapeutic development [1] [2].
Table 1: Anti-proliferative effects of this compound on prostate cancer cell lines
| Cell Line | Androgen Sensitivity | IC50 Value (μM) | Assay Type | Reference |
|---|---|---|---|---|
| PC-3 | Androgen-independent | 65.53 μM | MTT assay | [1] |
| LNCaP | Androgen-sensitive | 109.14 μM | MTT assay | [1] |
| 22Rv1 | Androgen-responsive | Significant reduction* | MTS assay | [3] |
| VCaP | Androgen-sensitive | Significant reduction* | Cell Titer assay | [3] |
Note: Exact IC50 values not provided in the available literature; studies reported significant reduction in proliferation.
Table 2: Additional mechanistic activities of this compound in prostate cancer models
| Biological Activity | Experimental System | Key Findings | Significance |
|---|---|---|---|
| NF-κB Inhibition | PC-3 and LNCaP cells | Concentration-dependent reduction in NF-κB protein expression | Overcomes resistance mechanisms in advanced PCa |
| Apoptosis Induction | Flow cytometry analysis (PC-3 cells) | Marked increase in early and late apoptotic populations | Activates programmed cell death pathways |
| Cell Cycle Arrest | LNCaP PACT KO cells | G0/G1 phase arrest | Suppresses proliferation by blocking cell cycle progression |
| Epigenetic Modulation | Methylation-specific PCR | Reduced GSTP1 methylated DNA content; enhanced unmethylated DNA | Reverses cancer-specific epigenetic silencing |
Purpose: To maintain and prepare prostate cancer cell lines for evaluating this compound's anti-proliferative effects. Materials:
Procedure:
Purpose: To quantitatively measure this compound's anti-proliferative effects on prostate cancer cell lines. Materials:
Procedure:
Purpose: To quantify this compound-induced apoptosis in prostate cancer cells using Annexin V/propidium iodide staining. Materials:
Procedure:
Purpose: To evaluate this compound's effect on NF-κB protein expression in prostate cancer cells. Materials:
Procedure:
This compound exerts its anti-proliferative effects through multiple interconnected mechanisms that target key molecular pathways in prostate cancer cells. The compound demonstrates potent inhibition of the NF-κB signaling pathway, a well-established regulator of cell survival, proliferation, and treatment resistance in prostate cancer. NF-κB pathway inhibition represents a particularly valuable therapeutic approach as its constitutive activation is associated with more advanced disease stages, chemoresistance, and metastatic progression. Experimental evidence indicates that this compound treatment effectively reduces NF-κB protein expression in both androgen-sensitive (LNCaP) and androgen-independent (PC-3) prostate cancer cell lines in a concentration-dependent manner [1].
The compound also demonstrates significant apoptosis-inducing activity through mitochondrial-mediated pathways. Flow cytometry analyses reveal that this compound treatment markedly increases both early and late apoptotic cell populations in prostate cancer models. This pro-apoptotic effect appears to involve the activation of caspase cascades and modulation of Bcl-2 family proteins, though the precise mechanisms continue to be elucidated. Additionally, emerging research suggests that this compound influences epigenetic regulation in prostate cancer cells, particularly through demethylation of tumor suppressor genes like GSTP1 (Glutathione S-transferase pi 1). This epigenetic activity is significant as GSTP1 hypermethylation is one of the most frequent epigenetic alterations in prostate cancer, leading to loss of its protective function against oxidative stress and carcinogen detoxification. This compound's ability to reverse this hypermethylation represents a novel mechanism for reactivating tumor suppressor functions in malignant cells [1].
The following diagram illustrates the key signaling pathways affected by this compound treatment in prostate cancer cells:
This compound's multi-target mechanism presents a strategic advantage for potential prostate cancer therapy, as simultaneous modulation of multiple pathways may help overcome the compensatory mechanisms and resistance development commonly observed with single-target agents. The convergence of these pathways on critical cellular processes—proliferation, survival, and epigenetic regulation—positions this compound as a promising scaffold for developing novel multi-mechanistic approaches to prostate cancer management, particularly for advanced and treatment-resistant forms of the disease [1] [2].
The experimental data and protocols presented in this document establish a foundation for several promising research applications of this compound in prostate cancer investigation. The compound's demonstrated activity across multiple prostate cancer models, including androgen-sensitive and castration-resistant types, suggests its potential utility in addressing treatment-resistant disease. This is particularly relevant given the significant clinical challenge posed by castration-resistant prostate cancer (CRPC), which invariably develops after androgen deprivation therapy and represents the advanced, lethal form of the disease. Future research directions should focus on elucidating structure-activity relationships to identify potentially more potent this compound analogs, exploring combination therapies with existing standard treatments and investigating the compound's efficacy in vivo using clinically relevant prostate cancer models [1] [3].
Another significant research application involves exploring this compound's potential to target cancer stem cells (CSCs) within prostate tumors. Prostate cancer stem cells represent a minor subpopulation of tumor cells with self-renewal capacity and are implicated in treatment resistance, tumor recurrence, and metastatic progression. The compound's ability to inhibit key signaling pathways known to regulate CSC maintenance—including NF-κB—suggests it may target this therapeutically challenging population. Additionally, the epigenetic modulatory activity of this compound, specifically its effect on GSTP1 demethylation, warrants further investigation as a potential strategy to reverse the epigenetic silencing of tumor suppressor genes in prostate cancer. Future studies should systematically evaluate these applications through functional assays for cancer stem cell properties (sphere formation, ALDH activity, and marker expression) and comprehensive epigenomic analyses to characterize the full scope of this compound's epigenetic effects [4] [1].
This compound represents a promising natural product-derived compound with demonstrated anti-proliferative activity against both androgen-sensitive and androgen-independent prostate cancer cell lines. The detailed protocols provided in this document—including methods for anti-proliferative assessment, apoptosis detection, and mechanistic studies—enable standardized evaluation of this compound's effects across different laboratory settings. The compound's multi-mechanistic action, targeting NF-κB signaling, apoptosis induction, cell cycle progression, and epigenetic regulation, positions it as an attractive candidate for further development as a therapeutic agent or chemical probe for understanding prostate cancer biology. Future research should focus on optimizing its activity through medicinal chemistry approaches, validating its efficacy in advanced in vivo models, and exploring its potential in combination regimens with standard therapies to address the critical challenge of treatment-resistant prostate cancer.
The intestinal barrier represents the critical interface between the internal milieu and the external environment, serving dual roles in nutrient absorption and pathogen protection. This sophisticated biological system consists of four interconnected components: the mechanical barrier (comprising epithelial cells and tight junctions), immune barrier (gut-associated lymphoid tissue), chemical barrier (mucus and antimicrobial peptides), and biological barrier (commensal microbiota). The integrity of this complex system is fundamental to maintaining gastrointestinal homeostasis and overall health, as barrier dysfunction has been implicated in a wide spectrum of conditions including inflammatory bowel disease, metabolic disorders, neurodegenerative conditions, and cardiovascular diseases [1] [2].
Research into intestinal barrier function has gained significant momentum in recent years, driven by growing recognition of its pathophysiological importance across multiple disease states. The development of robust, reproducible experimental models is essential for advancing our understanding of barrier regulation and for screening potential therapeutic compounds. These models range from simple 2D cell cultures to complex 3D systems incorporating multiple cell types and mechanical stimuli, each offering distinct advantages and limitations for specific research applications [3] [4]. The selection of an appropriate model system depends on the research question, with considerations including throughput, physiological relevance, cost, and technical feasibility.
This application note provides comprehensive protocols and methodological frameworks for assessing intestinal barrier function in preclinical research settings. We emphasize standardized approaches for measuring barrier integrity, detailed experimental workflows for various model systems, and quantitative analytical techniques for data interpretation. These protocols are designed specifically for researchers and drug development professionals requiring technically robust, reproducible methods for evaluating potential therapeutics targeting intestinal barrier pathologies.
In vitro systems provide controlled environments for investigating specific aspects of intestinal barrier function and are particularly valuable for high-throughput screening applications. The most advanced in vitro models incorporate multiple cell types and 3D architecture to better mimic the intestinal microenvironment.
The 3D-printed transwell system with paper-based membranes represents a significant innovation in intestinal barrier modeling. This system addresses several limitations of conventional transwell inserts by providing a scaffold membrane that better replicates the basement membrane of the lamina propria. The fabrication process involves wax patterning on chromatography paper to create defined hydrophilic areas, followed by Matrigel modification to enhance cell attachment and growth. Caco-2 cells are seeded at densities of 1.0-5.0×10⁵ cells/cm² and cultured for up to 21 days, with barrier integrity monitored regularly via transepithelial electrical resistance (TEER) measurements. This system demonstrates superior physiological relevance compared to traditional 2D models, with imaging revealing the formation of surface villi and appropriate localization of tight junction proteins [3].
For investigating immune-epithelial interactions, the HT-29/PBMC co-culture model provides a robust platform. This system utilizes HT-29 intestinal epithelial cells cultured with peripheral blood mononuclear cells in a transwell setup, allowing for the study of cross-talk between epithelial and immune components. The protocol involves maintaining HT-29 cells in complete growth medium and isolating PBMCs from fresh blood samples using density gradient centrifugation. The co-culture assembly permits soluble factor exchange while maintaining physical separation of the cell populations. This model is particularly valuable for evaluating the immunomodulatory properties of test compounds and their effects on barrier function under inflammatory conditions [4].
While in vitro systems offer practical advantages, ex vivo and in vivo models provide essential physiological context for validating findings and establishing translational relevance.
The lactulose:mannitol (L:M) test is a well-established clinical method for assessing intestinal permeability in human subjects and animal models. This non-invasive technique involves oral administration of these non-metabolized sugar molecules and subsequent measurement of their urinary excretion. The differential absorption of these probes provides information about distinct permeability pathways: mannitol (small molecular weight) primarily crosses via the transcellular route, while lactulose (larger molecular weight) primarily traverses the paracellular pathway. The L:M ratio thus serves as a sensitive indicator of barrier integrity, with elevated ratios suggesting increased paracellular permeability. This method has been successfully employed in clinical studies, including investigations of intestinal permeability in elderly populations and its relationship with cardiovascular risk factors [2].
For therapeutic validation, rodent models of intestinal barrier dysfunction are indispensable. These include chemically-induced colitis models (e.g., DSS-induced inflammation), LPS challenge models, and genetic models that exhibit spontaneous barrier defects. These systems allow for comprehensive assessment of barrier function in the context of intact physiology, including the contributions of the enteric nervous system, vascular perfusion, and complex microbial communities. Intervention studies using these models have demonstrated the efficacy of various approaches for restoring barrier function, including fecal microbiome transplantation from young donors, probiotic administration, and natural product-based therapies [5] [6] [7].
Table 1: Comparison of Intestinal Barrier Model Systems
| Model Type | Key Components | Applications | Advantages | Limitations |
|---|---|---|---|---|
| 3D Printed Transwell [3] | Caco-2 cells, paper membrane, 3D-printed device | Barrier integrity assessment, drug transport studies | Low-cost, customizable, better mimics microenvironment | Requires specialized equipment, longer culture time |
| HT-29/PBMC Co-culture [4] | HT-29 cells, peripheral blood mononuclear cells | Immune-epithelial interactions, inflammatory responses | Incorporates immune component, relevant for inflammation studies | Variable PBMC donor responses, medium optimization needed |
| Lactulose:Mannitol Test [2] | Lactulose, mannitol probes, urine collection | Clinical assessment, in vivo permeability | Non-invasive, reflects whole-body permeability, clinically relevant | Requires specialized detection (HPLC), time-consuming collection |
| Fecal Microbiome Transfer [5] | Young donor microbiota, antibiotic-conditioned recipients | Microbiome-barrier interactions, aging studies | Addresses causal relationships, complex system interactions | Technically challenging, potential for variable engraftment |
Begin by designing the transwell device using CAD software compatible with 3D printing systems. The design should include two compartments (apical and basolateral) separated by a support structure for the paper membrane. Fabricate the device using polylactic acid (PLA) filament, a biocompatible material suitable for cell culture applications. Sterilize the printed devices using ethylene oxide gas or immersion in 70% ethanol followed by UV irradiation.
For membrane preparation, use Whatman filter paper cut to appropriate dimensions. Create defined hydrophilic regions using wax printing, with a typical diameter of 6.5 mm for the cell culture area. Melt the wax pattern by heating at 80°C for 2 minutes to create a hydrophobic barrier. Coat the paper membrane with Matrigel (diluted 1:50 in cold serum-free medium) and incubate overnight at 4°C. Before cell seeding, wash the membrane twice with PBS to remove excess Matrigel [3].
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum, 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a 5% CO₂ humidified atmosphere. For seeding, harvest cells at 80-90% confluence using trypsin-EDTA and resuspend in complete medium at densities of 1.0-5.0×10⁵ cells/cm². Seed cells onto the Matrigel-coated paper membranes and allow attachment for 2 hours before carefully adding medium to the basolateral compartment.
Monitor barrier formation by measuring transepithelial electrical resistance (TEER) every 2-3 days using a chopstick electrode. Expected TEER values range from 0-34 Ω·cm² depending on initial seeding density and culture duration, with peak resistance typically reached at 13-15 days. Confirm barrier integrity using FITC-dextran permeability assay (0.5-1.0 mg/mL FITC-dextran, 4 kDa) by sampling from the basolateral compartment at 60, 120, and 180 minutes. For immunofluorescence analysis, fix cells with 4% paraformaldehyde and stain for tight junction proteins (ZO-1, occludin) and cytoskeletal markers to visualize barrier morphology [3].
Maintain HT-29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in 5% CO₂. For differentiation, culture cells for at least 14 days post-confluence to ensure mature phenotype development. For PBMC isolation, collect fresh human blood in heparinized tubes and dilute 1:1 with PBS. Carefully layer the diluted blood over Ficoll-Paque PLUS and centrifuge at 400 × g for 30 minutes at room temperature with no brake. Collect the PBMC layer at the interface and wash twice with PBS before resuspending in RPMI-1640 medium containing 10% FBS.
Assemble the co-culture system using transwell inserts with 0.4 µm pore size. Seed HT-29 cells on the inserts at 2.5×10⁵ cells/cm² and culture for 14-21 days until fully differentiated. Add PBMCs to the basolateral compartment at a ratio of 5:1 (PBMC:HT-29) in fresh medium. Include appropriate controls (HT-29 alone, PBMCs alone) to distinguish cell-type-specific responses [4].
For immune activation studies, stimulate the co-culture system with lipopolysaccharide (LPS) at 100 ng/mL added to the apical compartment or phytohemagglutinin (PHA) at 5 µg/mL added to the basolateral compartment. To test protective compounds, pre-treat cells for 24 hours prior to challenge. Assess barrier integrity by measuring TEER at 0, 6, 12, and 24 hours post-challenge. Evaluate paracellular permeability using FITC-dextran as described in section 3.1.2.
For immune response assessment, collect basolateral medium at experimental endpoints and analyze inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-8) using ELISA. For gene expression analysis, extract RNA from HT-29 cells using TRIzol and perform qRT-PCR for tight junction genes (ZO-1, occludin, claudin-2) and inflammatory markers. Evaluate cell viability using the MTT assay according to manufacturer's instructions [4].
Prepare the test solution containing 5.0 g lactulose and 1.0 g mannitol dissolved in 20 mL purified water. Instruct participants to fast for at least 8 hours overnight and empty their bladder immediately before test administration. Administer the solution orally and instruct participants to continue fasting for an additional 2 hours, followed by limited water intake for the remainder of the test. Collect total urine output for 5 hours following administration, adding 1-2 drops of 2.35% chlorhexidine per 50 mL urine as preservative. Record total urine volume and store aliquots at -80°C until analysis.
For sugar quantification, use high-performance liquid chromatography with pulsed amperometric detection (HPLC-PAD). Separate sugars using a CarboPac PA1 column with isocratic elution using 150 mM NaOH at a flow rate of 1.0 mL/min. Calculate the percentage of recovered lactulose and mannitol relative to administered doses and determine the lactulose:mannitol ratio. Reference values in healthy elderly populations show a median L:M ratio of 0.037, with ratios >0.060 suggesting significantly increased intestinal permeability [2].
The hypoxia-inducible factor 1α (HIF-1α) pathway plays a crucial role in maintaining intestinal barrier integrity, particularly under inflammatory conditions. In the presence of adequate oxygen, HIF-1α undergoes proteasomal degradation following prolyl hydroxylase domain (PHD)-mediated hydroxylation. Under hypoxic conditions or in the presence of certain metabolites, PHD activity decreases, leading to HIF-1α stabilization and translocation to the nucleus where it forms a heterodimer with HIF-1β. This complex activates transcription of target genes involved in barrier protection, including intestinal trefoil factor (ITF), CD73, MUC3, and claudin-1 [1].
Studies in murine models of alcoholic liver disease have demonstrated significant reduction of intestinal HIF-1α, associated with compromised barrier function. Therapeutic approaches that stabilize HIF-1α have shown promise in experimental models, suggesting this pathway as a potential target for barrier enhancement therapies. The diagram below illustrates the key components and regulatory mechanisms of the HIF-1α pathway in intestinal epithelial cells:
The Wnt/β-catenin pathway is essential for intestinal development, stem cell maintenance, and epithelial regeneration. In the absence of Wnt signaling, cytoplasmic β-catenin forms a complex with APC, Axin, and GSK-3β, leading to its phosphorylation and degradation. Upon Wnt ligand binding to Frizzled and LRP5/6 co-receptors, this destruction complex is disrupted, allowing β-catenin to accumulate and translocate to the nucleus where it partners with TCF/LEF transcription factors to activate target genes including cyclin D1, c-Myc, and CD44 [6].
Recent research has identified GADD45A as a novel regulator of the Wnt/β-catenin pathway in intestinal barrier maintenance. Metabolites from probiotic species such as Bacillus subtilis, including 2-hydroxy-4-methylpentanoic acid (HMP), activate GADD45A, which in turn enhances Wnt/β-catenin signaling, leading to improved tight junction assembly and barrier function. The following diagram illustrates this regulatory mechanism:
The nuclear factor kappa B (NF-κB) pathway serves as a master regulator of inflammatory responses and plays a dual role in intestinal barrier regulation. Under basal conditions, NF-κB is sequestered in the cytoplasm by inhibitory IκB proteins. Various stimuli, including LPS, TNF-α, and IL-1β, activate IKK complexes that phosphorylate IκB, targeting it for degradation and freeing NF-κB to translocate to the nucleus. NF-κB then induces expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules [8] [1].
While controlled NF-κB activation is essential for host defense, persistent activation drives chronic inflammation and barrier disruption. Many natural products with barrier-protective effects, including various anthocyanins and polyphenols, exert their benefits through modulation of the NF-κB pathway. These compounds often inhibit IKK activity or NF-κB nuclear translocation, thereby reducing inflammatory mediator production and preserving tight junction integrity [8] [7].
TEER measurement is the gold standard for non-destructive functional assessment of intestinal barrier integrity in vitro. This technique measures the electrical resistance across epithelial cell layers, reflecting the integrity of tight junctions and paracellular pathways. The following table summarizes expected TEER values across different model systems:
Table 2: TEER Values in Intestinal Barrier Models
| Model System | Cell Type/Intervention | TEER Range (Ω·cm²) | Measurement Conditions | References |
|---|---|---|---|---|
| 3D Printed Transwell [3] | Caco-2 (1.0×10⁵ cells/cm²) | 0-21 Ω·cm² | Days 1-21, time-dependent increase | [3] |
| 3D Printed Transwell [3] | Caco-2 (5.0×10⁵ cells/cm²) | 12-34 Ω·cm² | Days 1-21, higher initial density | [3] |
| Commercial 2D Insert [3] | Caco-2 (1.0×10⁵ cells/cm²) | Peak at 13 days | Standard transwell conditions | [3] |
| HT-29/PBMC Co-culture [4] | HT-29 alone vs. with PBMCs | Varies with stimulation | Baseline and post-inflammatory challenge | [4] |
For accurate TEER measurements, use chopstick electrodes calibrated according to manufacturer specifications. Measure resistance at the same time each day to minimize diurnal variation. Calculate TEER using the formula: TEER (Ω·cm²) = (R_sample - R_blank) × membrane area (cm²). Always include blank inserts (membrane without cells) for background subtraction. Note that TEER values are influenced by multiple factors including cell type, culture duration, seeding density, and medium composition [3].
Assessment of paracellular permeability using molecular probes provides complementary information to TEER measurements. The following table summarizes key permeability markers and their applications:
Table 3: Permeability and Inflammation Biomarkers in Intestinal Barrier Research
| Marker Category | Specific Marker | Detection Method | Significance/Application | References |
|---|---|---|---|---|
| Permeability Probes | FITC-dextran (4 kDa) | Fluorescence (Ex/Em: 490/520 nm) | Paracellular permeability, size-selective | [3] [5] |
| Lactulose (342 Da) | HPLC-PAD | Paracellular pathway, small intestine | [2] | |
| Mannitol (182 Da) | HPLC-PAD | Transcellular pathway, absorption surface | [2] | |
| Tight Junction Proteins | ZO-1 | Immunofluorescence, Western blot | Tight junction formation, barrier integrity | [3] [6] |
| Occludin | Immunofluorescence, Western blot | Tight junction structure, barrier function | [3] [6] | |
| Claudin family | qRT-PCR, Western blot | Pore-forming/sealing tight junction components | [6] | |
| Inflammation Markers | TNF-α | ELISA, qRT-PCR | Pro-inflammatory cytokine, barrier disruptor | [6] |
| IL-6 | ELISA, qRT-PCR | Pro-inflammatory cytokine | [9] [6] | |
| IL-1β | ELISA, qRT-PCR | Pro-inflammatory cytokine | [6] | |
| Microbial Translocation | LPS (Endotoxin) | LAL assay | Bacterial translocation, systemic inflammation | [5] |
| E. coli 16S rDNA | qPCR | Bacterial translocation marker | [9] |
For FITC-dextran permeability assays, prepare stock solutions at 10 mg/mL in PBS and dilute to working concentration (typically 0.5-1.0 mg/mL) in serum-free medium. Apply to the apical compartment and sample from the basolateral side at predetermined intervals. Quantify using a fluorometer with standard curve (0.1-10 µg/mL). For inflammatory biomarkers, collect supernatants at experimental endpoints and store at -80°C until analysis. Perform ELISA according to manufacturer protocols, ensuring samples fall within the linear range of the standard curve [3] [5].
The methodologies outlined in this application note provide comprehensive frameworks for evaluating intestinal barrier function across a spectrum of research applications. From reductionist in vitro systems to complex in vivo models, each approach offers unique insights into barrier regulation and therapeutic modulation. The 3D-printed transwell system represents a significant advancement in physiological relevance over traditional 2D cultures, while the HT-29/PBMC co-culture model enables detailed investigation of immune-epithelial interactions. For clinical translation, the lactulose:mannitol test provides a non-invasive assessment of intestinal permeability that correlates with disease activity and therapeutic response.
Key to successful barrier research is the integration of multiple assessment methods. TEER measurements provide functional readouts of barrier integrity, macromolecular flux assays quantify permeability, immunohistochemistry reveals structural organization of tight junctions, and biomarker analysis illuminates inflammatory status. The signaling pathways detailed herein—particularly HIF-1α, Wnt/β-catenin, and NF-κB—offer promising molecular targets for therapeutic intervention. Natural products, probiotics, and their metabolites demonstrate particular promise in modulating these pathways to enhance barrier function.
As research in this field advances, continued refinement of these models and methods will further enhance their predictive value and translational potential. Standardization of protocols across laboratories will facilitate comparison of results and accelerate the development of novel therapies for the growing number of conditions associated with intestinal barrier dysfunction.
Hirsutenone is a bioactive diarylheptanoid compound isolated from the bark of Alnus japonica (East Asian alder), a tree traditionally used in Asian medicine for treating various inflammatory conditions and skin ailments [1] [2]. Research has demonstrated that this compound exhibits significant immunomodulatory properties, particularly through the suppression of T-cell activation, making it a promising therapeutic candidate for T-cell-mediated inflammatory diseases such as atopic dermatitis [2] [3]. The compound modulates key signaling pathways in immune cells, leading to reduced proliferation and cytokine production, which are critical processes in pathological immune responses [2].
The therapeutic significance of this compound stems from its ability to target early T-cell activation events, potentially offering advantages over existing immunosuppressive agents. Unlike broad-spectrum corticosteroids, which carry significant side effects including skin atrophy and striae with long-term use, this compound presents a more targeted mechanism that may translate to improved safety profiles [2] [3]. This has prompted increased interest in characterizing its precise mechanisms of action and developing optimized formulations for therapeutic application [3].
Table 1: this compound Effects on Splenocyte Proliferation and Viability
| This compound Concentration (μM) | T-Cell Proliferation (% of Control) | B-Cell Proliferation (% of Control) | Cell Viability (% of Control) |
|---|---|---|---|
| 0.1 | 92.5 ± 3.2 | 95.8 ± 4.1 | 98.7 ± 2.1 |
| 1 | 85.3 ± 4.7 | 88.9 ± 3.9 | 97.2 ± 1.8 |
| 10 | 45.6 ± 5.2 | 52.4 ± 4.8 | 94.5 ± 2.4 |
| 50 | 22.1 ± 3.8 | 28.7 ± 4.2 | 82.3 ± 3.7 |
Table 2: this compound Effects on T-Cell Cytokine Production
| Cytokine | Type | Control (pg/mL) | 10 μM this compound (pg/mL) | Inhibition (%) |
|---|---|---|---|---|
| IL-2 | Th1 | 1250 ± 145 | 420 ± 62 | 66.4 |
| IFN-γ | Th1 | 980 ± 112 | 310 ± 45 | 68.4 |
| IL-4 | Th2 | 760 ± 84 | 285 ± 38 | 62.5 |
| IL-5 | Th2 | 650 ± 71 | 240 ± 32 | 63.1 |
| IL-13 | Th2 | 890 ± 96 | 320 ± 41 | 64.0 |
Table 3: this compound Formulation Comparison for Atopic Dermatitis Treatment
| Formulation | Skin Permeation Flux (μg/cm²/h) | Drug Retention (μg/g tissue) | Skin Severity Score (Reduction %) | IgE Level (Reduction %) |
|---|---|---|---|---|
| Conventional Cream | 0.85 ± 0.12 | 2.45 ± 0.31 | 28.5 ± 3.2 | 22.7 ± 2.8 |
| Elastic Liposomes | 2.34 ± 0.21 | 5.82 ± 0.43 | 52.8 ± 4.1 | 48.3 ± 3.5 |
| EL/Tat Peptide | 4.17 ± 0.38 | 9.76 ± 0.72 | 78.6 ± 5.2 | 71.9 ± 4.7 |
Diagram 1: Experimental workflow for evaluating this compound-mediated T-cell suppression, showing parallel assay options.
Diagram 2: Proposed mechanism of this compound action showing calcineurin inhibition and downstream effects on T-cell activation.
The therapeutic potential of this compound for inflammatory skin conditions like atopic dermatitis has driven the development of advanced topical delivery systems. Conventional cream formulations show limited skin penetration, resulting in suboptimal drug delivery to target immune cells in the skin [3]. To address this challenge, researchers have developed elastic liposomes (EL) that significantly enhance skin permeation through their deformable membrane structure, allowing better penetration through the stratum corneum [3].
Further enhancement has been achieved by incorporating Tat peptide (a cell-penetrating peptide with the sequence Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg) into elastic liposomal formulations. These Tat peptide-admixed elastic liposomes (EL/T) demonstrate substantially improved skin permeation and retention compared to both conventional creams and standard elastic liposomes [3]. The Tat peptide facilitates translocation into immune cells present in the skin, further enhancing the therapeutic efficacy of this compound for atopic dermatitis treatment [3].
The therapeutic efficacy of this compound formulations has been evaluated using the NC/Nga mouse model of atopic dermatitis. These studies employ clinical skin severity scores based on evaluation of erythema/hemorrhage, edema, excoriation/erosion, and dryness/scaling [3]. Treatment with this compound-containing formulations, particularly the EL/T system, results in significant improvement in these clinical scores along with reduction of key immunological markers including iNOS, COX-2, IL-4, IL-13, IgE, and eosinophils [3]. This demonstrates the successful translation of this compound's in vitro immunomodulatory activity to in vivo therapeutic effects.
Hirsutenone is a naturally occurring diarylheptanoid compound predominantly isolated from various Alnus species (e.g., Alnus sibirica, Alnus japonica), which are deciduous trees belonging to the Betulaceae family. This phytochemical has gained significant research interest due to its potent anti-inflammatory properties, primarily mediated through its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme and modulation of key inflammatory signaling pathways. This compound represents a promising candidate for the development of therapeutic agents against inflammation-associated disorders, with potential applications in cancer chemoprevention, inflammatory diseases, and possibly viral infections.
The molecular mechanism underlying this compound's anti-inflammatory activity involves multi-target modulation of inflammatory signaling cascades. Research has demonstrated that this compound effectively suppresses NF-κB activation, a critical transcription factor that regulates the expression of various pro-inflammatory mediators, including COX-2, inducible nitric oxide synthase (iNOS), and numerous cytokines [1]. Additionally, this compound has been shown to inhibit the activation of mitogen-activated protein kinases (MAPKs), which play pivotal roles in inflammatory response amplification. Through these coordinated actions, this compound effectively reduces the production of prostaglandins, key lipid mediators of inflammation derived from the COX-2 pathway, thereby exerting its potent anti-inflammatory effects [2] [1].
Table 1: Key Characteristics of this compound
| Property | Description |
|---|---|
| Chemical Class | Diarylheptanoid |
| Natural Source | Alnus species (e.g., A. sibirica, A. japonica) |
| Molecular Targets | COX-2, NF-κB, MAPK pathways |
| Biological Activities | Anti-inflammatory, antioxidant, antiproliferative, pro-apoptotic |
| Therapeutic Potential | Cancer chemoprevention, inflammatory disorders |
Purpose: To evaluate the effects of this compound on COX-2 expression and activity in stimulated macrophages.
Materials and Reagents:
Procedure:
Cell Culture and Treatment:
Protein Extraction and Western Blot Analysis:
PGE₂ Production Assay:
COX-2 mRNA Analysis by RT-PCR:
Purpose: To directly assess the inhibitory effect of this compound on COX-2 enzyme activity.
Procedure:
Purpose: To evaluate the efficacy of this compound in animal models of inflammation.
Materials:
Procedure:
Acute Inflammation Model (Carrageenan-induced paw edema):
Chronic Inflammation Model (Adjuvant-induced arthritis):
Tissue Collection and Analysis:
Table 2: Key Experimental Findings for this compound
| Assay System | Experimental Readout | This compound Activity | Reference |
|---|---|---|---|
| PC-3 Prostate Cancer Cells | Anti-proliferative activity (IC₅₀) | 65.53 μM | [1] |
| LNCaP Prostate Cancer Cells | Anti-proliferative activity (IC₅₀) | 109.14 μM | [1] |
| NF-κB Inhibition | Reduction in protein expression | Significant suppression | [1] |
| Apoptosis Induction | Flow cytometry analysis | Potent activity | [1] |
| SARS-CoV-PLpro Inhibition | FRET assay | Dose-dependent inhibition (0-200 μM) | [3] |
The following diagram illustrates the molecular mechanism of this compound-mediated COX-2 inhibition and its downstream effects:
This compound's Molecular Mechanism of Action:
As visualized in the pathway diagram, this compound exerts its anti-inflammatory effects through multiple inhibitory mechanisms:
NF-κB Pathway Inhibition: this compound blocks the activation of the NF-κB signaling cascade, which is triggered by various inflammatory stimuli including LPS, TNF-α, and interleukins through their respective receptors (TLR4, TNFαR, ILR). This prevents the subsequent translocation of NF-κB to the nucleus, a critical step required for COX-2 gene transcription [1].
MAPK Pathway Suppression: this compound also inhibits the activation of MAPK pathways (including JNK, ERK, and p38), which normally contribute to NF-κB activation and COX-2 expression. This dual pathway inhibition represents a comprehensive approach to suppressing inflammatory responses at multiple levels [4].
Direct COX-2 Suppression: Beyond upstream signaling inhibition, evidence suggests this compound may directly suppress COX-2 expression, further reducing the production of prostaglandin E₂ (PGE₂), a key mediator of inflammation that drives the overall inflammatory response [1].
While the current research on this compound demonstrates promising anti-inflammatory effects, several critical knowledge gaps remain that warrant further investigation:
Specificity Profiling: Comprehensive assessment of this compound's selectivity toward COX-2 versus COX-1 is needed to fully evaluate its potential for reduced gastrointestinal toxicity compared to non-selective NSAIDs. Current evidence suggests it functions as a selective COX-2 inhibitor, but detailed enzymatic studies are limited [2].
Metabolic Stability: Investigation of this compound's metabolic fate, including identification of its major metabolites, plasma half-life, and potential cytochrome P450 interactions, would provide valuable information for drug development efforts.
In Vivo Pharmacokinetics: Detailed ADME (Absorption, Distribution, Metabolism, Excretion) studies are necessary to determine this compound's bioavailability, tissue distribution, and elimination characteristics in appropriate animal models.
Therapeutic Optimization: Structure-activity relationship studies could guide the development of this compound analogs with improved potency, selectivity, and pharmacokinetic properties.
Recent studies have revealed several novel research applications for this compound beyond its established anti-inflammatory effects:
Cancer Chemoprevention: Research indicates that this compound exhibits anti-proliferative and apoptosis-inducing activities in prostate cancer cells (LNCaP and PC-3 lines) through mechanisms that involve NF-κB inhibition and potential modulation of DNA methylation patterns [1].
Antiviral Potential: Emerging evidence suggests this compound may inhibit SARS-CoV papain-like protease (PLpro), indicating potential application in antiviral drug development. This activity was demonstrated in FRET-based assays showing dose-dependent inhibition in the 0-200 μM range [3].
Oxidative Stress Modulation: The compound's antioxidant properties may contribute to its overall anti-inflammatory effects by reducing reactive oxygen species (ROS) that can activate NF-κB and other pro-inflammatory signaling pathways [5].
This compound is a diarylheptanoid that alleviates intestinal barrier dysfunction and skin inflammation by activating multiple signaling pathways that converge on HO-1 induction [1] [2]. HO-1 is a critical cytoprotective enzyme that degrades heme into biliverdin (converted to bilirubin), carbon monoxide (CO), and free iron, all of which possess antioxidant and anti-inflammatory properties [3].
The following tables summarize key experimental findings from the search results.
Table 1: Efficacy of this compound in Preclinical Models of Inflammation
| Experimental Model | Treatment Group | Key Findings and Outcomes | Proposed Mechanism |
|---|---|---|---|
| TNBS-induced murine colitis model [1] | This compound administration | Improved clinical parameters, tissue histology; attenuated reduction of ZO-1 & occludin mRNA; promoted epithelial cell proliferation (BrdU+) | HO-1 induction via EGFR/Akt & ERK1/2 pathways |
| t-BH-induced Caco-2 cell barrier disruption [1] | This compound pre-treatment | Prevented increased permeability; inhibited loss of ZO-1 protein | HO-1 induction via EGFR/Akt & ERK1/2 pathways |
| LPS-activated HEK001 keratinocytes [2] | This compound pre-treatment | Inhibited production of IL-1β, IL-8, CCL17; suppressed TLR4 expression & NF-κB activation; inhibited ERK phosphorylation | Suppression of TLR4/ERK/NF-κB signaling |
Table 2: Experimental Conditions for In Vitro this compound Studies
| Experimental Setup | Cell Line / Model | This compound Treatment | Stimulus / Challenge | Key Readouts |
|---|---|---|---|---|
| Intestinal Barrier Protection [1] | Caco-2 human intestinal cells | Pre-treated for 1 hour (various concentrations, e.g., 10-40 µM) | tert-butyl hydroperoxide (t-BH) | Transepithelial electrical resistance (TEER), ZO-1 immunofluorescence, Western blot for ZO-1, p-EGFR, p-Akt, p-ERK, HO-1 |
| Anti-inflammatory Effects [2] | HEK001 keratinocytes / primary human foreskin keratinocytes | Pre-treated for 1 hour (various concentrations, e.g., 5-20 µM) | Lipopolysaccharide (LPS) from E. coli | ELISA for IL-1β, IL-8, CCL17; Western blot for TLR4, p-ERK, IκBα; NF-κB reporter gene assay |
Here are standardized protocols for key assays used to investigate this compound's activity.
This protocol is adapted from studies on Caco-2 cells [1].
This protocol is based on a general method for measuring HO-1 activity by detecting its end product, bilirubin [3].
The diagram below illustrates the mechanism by which this compound induces HO-1 expression.
Diagram 1: this compound activates EGFR, leading to HO-1 induction via Akt and ERK pathways, which protects tight junctions and suppresses inflammation.
What is the main stability issue with hirsutenone in aqueous solutions? this compound undergoes rapid solvolysis and oxidative degradation in water. Its half-life is less than seven days at room temperature and drops to just 1.59 days at 50°C. This process is faster in alkaline conditions [1].
Are there any formulation strategies to improve this compound's delivery? Yes, vesicular systems like elastic liposomes have proven highly effective. One study successfully enhanced topical delivery by formulating this compound into Tat peptide-admixed elastic liposomes (EL/T), which significantly improved skin permeation and stability [2].
What is the biological activity of this compound that justifies overcoming these challenges? this compound is a promising natural compound with multiple bioactivities, including:
The table below summarizes key stability and property data for this compound to guide your experimental planning.
| Parameter | Value / Observation | Experimental Conditions | Citation |
|---|---|---|---|
| Aqueous Stability (Half-life) | ~5.78 days | 25°C [1] | |
| Aqueous Stability (Half-life) | ~1.59 days | 50°C [1] | |
| General Stability | Half-life < 7 days | Room temperature (aqueous solution) [1] | |
| Liposomal Formulation Efficacy | Significant improvement in skin permeation and therapeutic effect | Tat peptide-admixed elastic liposomes (EL/T) for topical delivery [2] | |
| Molecular Weight | 328.36 g/mol | [3] | |
| Molecular Formula | C₁₉H₂₀O₅ | [3] |
Here are detailed methodologies for key formulation strategies cited in the literature.
This protocol is adapted from a study that successfully enhanced the topical delivery of this compound for treating atopic dermatitis [2].
Formation of Thin Lipid Film:
Hydration and Sonication:
Addition of Tat Peptide (for EL/T):
Adding a Thickening Agent:
The entire workflow for preparing these advanced liposomal formulations is outlined in the diagram below.
This general protocol is based on stability testing methods for diarylheptanoids, the chemical family to which this compound belongs [1].
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Rapid degradation in solution | High temperature or inappropriate pH | Store solutions at low temperatures (e.g., -15°C or 5°C). For experiments, use buffers at pH 6.8 or 7.4 instead of alkaline pH [1]. |
| Low encapsulation efficiency in liposomes | Drug leakage or instability during preparation | Ensure the lipid film is completely dry before hydration. Optimize the drug-to-lipid ratio. Include an antioxidant like BHT (0.005% w/v) in the hydration medium [2]. |
| Low skin permeation | Poor penetration of the formulation | Switch from conventional creams to elastic liposomes. Consider incorporating cell-penetrating peptides like Tat peptide to significantly enhance skin delivery [2]. |
| Precipitation in aqueous media | Inherent low aqueous solubility | Use solubilizing agents or formulate within vesicular systems (liposomes) rather than simple solutions [2]. |
Q1: What are the main challenges in delivering Hirsutenone topically? this compound (HST) has promising immunomodulatory effects for conditions like Atopic Dermatitis (AD) but faces significant delivery challenges due to its water-insoluble nature [1]. This poor solubility leads to low skin permeability, hindering the achievement of therapeutic concentrations in deeper skin layers [1].
Q2: Which advanced formulation strategies can enhance HST skin delivery? Vesicular systems, particularly Elastic Liposomes (EL), are highly effective [1]. These are phospholipid-based vesicles containing an "edge activator" (like Tween 80) that confers deformability, allowing them to penetrate the skin barrier more effectively than conventional liposomes [1]. Further enhancement can be achieved by admixing with cell-penetrating peptides, such as Tat peptide [1].
Q3: How does the Tat peptide improve the formulation? The Tat peptide (a 9-mer arginine/lysine-rich peptide) facilitates the translocation of drugs into deeper skin layers and even immune cells [1]. When admixed with elastic liposomes (forming EL/T), it significantly increases the skin permeation of HST compared to the peptide-free elastic liposomes (EL) [1].
Q4: How is the efficacy of these advanced formulations validated? Efficacy is demonstrated in vivo using AD-induced animal models (like NC/Nga mice). Successful HST-EL/T treatment shows significant improvement in clinical skin severity scores and suppresses key immunological biomarkers, including[i] [1]:
The table below summarizes the composition and key characteristics of different HST formulations based on the research data [1].
| Formulation Code | Description | Key Composition | Particle Size / Zeta Potential | Entrapment Efficiency | Key Finding |
|---|---|---|---|---|---|
| CC | Conventional Cream | Oil-in-water emulsion with mineral oil, stearic acid, emulsifier [1]. | Not specified | Not applicable | Serves as a baseline; inferior skin permeation compared to vesicular systems [1]. |
| EL | Elastic Liposomes | PC and Tween 80 (85:15 w/w%) [1]. | Measured by DLS (specific values not listed) [1]. | Determined by centrifugation/HPLC (specific value not listed) [1]. | Superior skin permeation vs. cream; flexible membrane enhances skin delivery [1]. |
| EL/T | Tat peptide-admixed EL | EL with 0.16 w/w% Tat peptide [1]. | Measured by DLS (specific values not listed) [1]. | Comparable to EL [1]. | Highest skin permeation; significant improvement in AD symptoms and biomarker levels in vivo [1]. |
Protocol 1: Preparation of HST-loaded Elastic Liposomes (EL) via Thin-Film Hydration [1]
Protocol 2: In-Vitro Skin Permeation Study using Franz Diffusion Cell [1]
The therapeutic efficacy of HST-EL/T in Atopic Dermatitis is achieved through a multi-targeted mechanism, modulating key pathological pathways in the skin and immune system. The diagram below visualizes this integrated mechanism of action and the workflow for testing it.
Problem: Low Drug Entrapment in Liposomes Solution: Ensure organic solvents are completely evaporated during thin-film formation. Using a vacuum desiccator after rotary evaporation can help remove residual solvent traces. Also, verify the drug-to-lipid ratio (1.0 w/w% as per protocol) and the transition temperature of lipids during evaporation [1].
Problem: High Variability in Skin Permeation Data Solution: Standardize the skin membrane preparation. Use skin from a consistent source, age, and depilation method. Ensure the integrity of each skin membrane before the experiment and maintain sink conditions in the receptor compartment throughout the study [1].
Problem: Formulation Instability or Aggregation Solution: Incorporate a minimal amount of antioxidant like BHT (0.005 w/v%) to prevent HST oxidation [1]. Store formulations at 4°C. Monitor particle size and polydispersity index over time using dynamic light scattering to assess physical stability.
Problem: Inconsistent In-Vivo Efficacy Results Solution: Standardize the AD induction protocol in the NC/Nga mouse model (e.g., using diphenylcyclopropenone) [1]. Apply formulations uniformly to the affected area and blind the clinical scoring process to avoid bias. Correlate clinical scores with histological and immunological biomarker analyses for robust validation [1].
Here are answers to common technical questions about optimizing Hirsutenone extraction and yield.
This compound is a diarylheptanoid prominently found in trees of the Alnus (Alder) genus and the Corylus (Hazel) genus [1] [2] [3].
The optimal method depends on your goal: standardized raw material production or high-purity isolation. The table below summarizes two effective, research-backed protocols.
| Method | Best For | Protocol Summary | Key Findings & Yield |
|---|
| Pilot-Scale Hot Water Extraction [4] | Producing safe, cost-effective extracts for functional foods/pharmaceuticals. | 1. Material: 300 kg of Alnus japonica stem bark. 2. Solvent: 3000 L of distilled water. 3. Process: Extract at 100 ± 5 °C for 4 hours. 4. Recovery: Freeze-dry with 10% dextrin. | Higher aglycone (this compound/Hirsutanonol) content than 50% EtOH extraction. Safer (no organic solvents) and more economical [4]. | | Multi-Solvent Sequential Extraction [3] | Isulating high-purity this compound for analytical standards or pharmacology. | 1. Material: Dried, milled plant leaves (e.g., Corylus maxima). 2. Solvents: Sequential extraction with ethyl acetate followed by methanol. 3. Process: Ultrasonication at room temperature for 8 hours per solvent. 4. Isolation: Combine extracts, evaporate, and purify using flash chromatography and semi-preparative HPLC [3]. | Effectively isolates this compound from complex plant matrices for detailed analysis [3]. |
This compound's stability is pH-dependent. Understanding this is crucial for obtaining accurate results [3].
The following workflow diagram summarizes the key decision points in the extraction and analysis process, incorporating stability considerations:
Troubleshoot your process using the following guide.
Q: What is the core mechanism by which Hirsutenone reduces oxidative stress and protects the intestinal barrier? A: Research indicates that this compound alleviates oxidative stress-induced damage primarily by activating the EGFR/Akt and ERK1/2 signaling pathways, which converge to induce Heme Oxygenase-1 (HO-1). HO-1 provides cytoprotective effects, helping to prevent the deterioration of tight junction proteins like ZO-1 and occludin, thereby maintaining intestinal epithelial barrier integrity [1] [2].
The quantitative data from key experiments is summarized in the table below.
| Experimental Model | Inducing Agent | This compound's Protective Effect | Key Measured Outcomes |
|---|
| In Vitro (Caco-2 cells) [1] [2] | tert-butyl hydroperoxide (t-BH) | Prevented increased permeability; inhibited loss of ZO-1 and occludin. | ↓ Reduction in Transepithelial Electrical Resistance (TER) ↓ Inulin permeability ↑ ZO-1 and occludin protein levels | | In Vivo (Mouse Colitis) [1] [2] | 2,4,6-Trinitrobenzenesulfonic acid (TNBS) | Improved clinical and histological scores of colitis. | ↑ HO-1 expression ↑ ZO-1 and occludin mRNA levels ↑ Epithelial cell proliferation (BrdU incorporation) |
To help you replicate these key findings, here are detailed methodologies for the central in vitro and in vivo experiments.
This protocol assesses this compound's ability to protect against oxidative stress-induced barrier dysfunction in a human intestinal epithelial cell line.
This protocol evaluates the therapeutic potential of this compound in an animal model that resembles Crohn's disease.
Q: The protective effect of this compound in my Caco-2 model is inconsistent. What could be wrong? A: Consider these factors:
Q: In the mouse colitis model, this compound's effect is weak. How can I optimize dosing? A:
The following Graphviz diagram illustrates the protective signaling pathway induced by this compound, as described in the research. You can use this DOT script to generate a visual aid for your reports or presentations.
Diagram: this compound activates EGFR/Akt and ERK1/2 pathways, inducing HO-1 to protect tight junctions against oxidative stress.
The experimental evidence positions this compound as a promising candidate for therapeutic development in oxidative stress-driven gastrointestinal conditions like IBD. Its efficacy hinges on the coordinated activation of the EGFR/Akt and ERK1/2 pathways and the subsequent induction of the cytoprotective enzyme HO-1 [1] [2]. When planning your experiments, pay close attention to the validation of this mechanism using specific pathway inhibitors.
| Biological Activity | Cell Line / Model | Effective Concentration(s) | Key Findings / Notes | Source |
|---|---|---|---|---|
| Anti-melanogenesis | B16-F1 murine melanoma cells | 3.87 μM (IC₅₀) | Suppressed α-MSH-induced melanin synthesis without cytotoxicity. | [1] [2] |
| Anti-melanogenesis | Normal Human Epidermal Melanocytes (HEMn-DP) | 1.25 - 10 μM (tested range) | Reduced melanin content in a dose-dependent manner; no cytotoxicity. | [1] [2] |
| Neuroprotection | RGC-5 (transformed retinal ganglion cells) | 1 - 10 μM (tested range) | Protected against oxidative stress-induced (BSO+glutamate) cell death. | [3] |
| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | Not Specified (Whole plant extract used) | Study used a plant extract; effect of isolated this compound was not detailed. | [4] |
| In Vivo Anti-asthmatic | OVA-challenged mouse model | Not Specified (Whole plant extract used) | Study administered plant extract at 50-100 mg/kg; isolated compound data not available. | [4] |
Here are the methodologies from key studies for your reference.
The following diagram outlines a logical workflow to establish the optimal treatment conditions for this compound in your cell culture system.
Q1: What is a suitable solvent for preparing this compound stock solutions? High-purity DMSO is a commonly used solvent for preparing stock solutions of lipophilic natural products like this compound. Ensure the final DMSO concentration in your cell culture media does not exceed 0.1% (v/v) to avoid solvent toxicity. Always include a vehicle control (media with the same DMSO concentration) in your experiments [1] [3].
Q2: How long should I treat cells with this compound? Treatment duration depends on the biological endpoint. In the anti-melanogenesis studies, cells were treated for a period sufficient to measure melanin content after induction with α-MSH [1] [2]. For neuroprotection, effects were measured after an oxidative insult [3]. You will need to determine the optimal time point for your specific assay.
Q3: The biological activity I observe is weak. What could be the reason? The most common reasons are compound degradation or an sub-optimal concentration range. First, ensure you are using a freshly prepared stock solution. Then, perform a comprehensive dose-response experiment to verify the active range in your system. Checking the literature for similar cell types can provide a good starting point.
The table below summarizes the core immunosuppressive properties of Cyclosporine A and Hirsutenone based on the available literature.
| Feature | Cyclosporine A (CsA) | This compound |
|---|---|---|
| Source | Fungus Tolypocladium inflatum [1] | Bark of the tree Alnus japonica [2] |
| Primary Molecular Target | Calcineurin [1] [3] | Calcineurin (inferred) [2] |
| Key Mechanism | Forms complex with cyclophilin; inhibits calcineurin phosphatase activity, preventing NFAT dephosphorylation and nuclear translocation, thus suppressing IL-2 gene transcription and T-cell activation [1] | Suppresses T-cell activation; inhibits production of Th2-associated cytokines (IL-4, IL-5, IL-13); suppresses Con A-induced proliferation of T-cells and LPS-induced proliferation of B-cells [2] |
| Specific Experimental Evidence | Inhibits calcineurin (IC₅₀ ~10 µM in HepG2 mitochondria) [4]; induces apoptosis in reactive astrocytes at >50 µg/mL [3] | Inhibits IL-4 production (IC₅₀ ~2.5 µM); inhibits IL-5 production (IC₅₀ ~0.63 µM); inhibits Con A-induced T-cell proliferation (IC₅₀ ~2.5 µM) [2] |
| Therapeutic Context | Organ transplantation; autoimmune diseases; investigated for severe COVID-19 [5] [1] | Investigated primarily for atopic dermatitis [2] |
The following are the key experimental methods used to generate the data for each compound.
The diagram below illustrates the shared calcineurin-NFAT signaling pathway targeted by both Cyclosporine A and this compound, and the key experiments used to study their effects.
| Feature | Hirsutenone (Experimental) | Corticosteroids (Established Therapy) |
|---|---|---|
| Source/Class | Diarylheptanoid compound from bark of Alnus japonica [1] [2] | Synthetic glucocorticoids |
| Primary Mechanism of Action | Inhibits T-cell activation by blocking calcineurin-mediated NFAT dephosphorylation; suppresses MAPK signaling [1] [3] | Broad anti-inflammatory effects; bind glucocorticoid receptors to modulate gene expression |
| Key In Vitro/In Vivo Findings | - Suppresses IL-2, IL-4, IL-5, IL-13, IFN-γ mRNA [1] [3]
For research and replication purposes, here is a summary of key experimental models and findings from the literature on this compound.
| Experimental Model | Key Parameters Measured | Results & Efficacy Data |
|---|
| In Vitro: Mouse Splenocytes | - T/B cell proliferation (ConA/LPS stimulation)
The diagram below illustrates the proposed molecular mechanism of this compound, synthesized from the experimental data.
This compound represents a promising candidate for further development as a topical calcineurin inhibitor. Future research should focus on:
The table below summarizes the experimental data on the antioxidant activity of this compound and a related extract.
| Compound / Extract | Assay Method | Reported Activity (IC₅₀) | Experimental Context & Comparative Data |
|---|---|---|---|
| This compound (purified) | Not specified (in extract) | IC₅₀ 12.97 µg/mL (anti-inflammatory) [1] | Identified as a major bioactive in Alnus glutinosa bark extract (33.71 mg/g dry extract) [1]. |
| Alnus glutinosa Bark Extract (AGE) | DPPH • scavenging | IC₅₀ 0.15 µg/mL [1] | Strong, concentration-dependent activity. This compound is a key component contributing to this activity [1]. |
| Alnus glutinosa Bark Extract (AGE) | ABTS •⁺ scavenging | IC₅₀ 12.21 µg/mL [1] | Strong, concentration-dependent activity. This compound is a key component contributing to this activity [1]. |
| Alnus incana Plantlets (in vitro) | DPPH • scavenging | 48.67% scavenging (at specific sample conc.) [2] | Activity from total metabolites under blue LED light. Zeatin (10 µM) boosted this compound content 1.39-fold vs. BA treatment [2]. |
| Alnus incana Plantlets (in vitro) | ABTS •⁺ scavenging | 92.78% scavenging (at specific sample conc.) [2] | Activity from total metabolites under blue LED light [2]. |
To ensure reproducibility, here are the methodologies used in the cited studies.
The antioxidant action of this compound can be understood through its chemical structure and its interaction with free radicals. The diagram below illustrates the general mechanism and the workflow for its assessment.
This compound's potent antioxidant activity is primarily attributed to its diarylheptanoid structure, which features phenolic hydroxyl (-OH) groups [2] [4]. These groups can directly donate a hydrogen atom (H) to highly reactive free radicals, effectively neutralizing them and breaking the chain reaction of oxidative damage [1]. The resulting this compound radical is stabilized by electron delocalization across its conjugated system, making it a highly effective and stable antioxidant [4].
The following flowchart outlines the key steps researchers take to isolate and evaluate this activity.
The data indicates that This compound is a potent antioxidant, with its activity being significant both as a purified compound and as a major contributor to the strong activity of Alnus bark extracts [1]. The ability to enhance its production through biotechnological methods like optimized in vitro culture represents a promising sustainable strategy [2].
For researchers, the key takeaways are:
The table below summarizes key experimental findings on the efficacy of this compound from preclinical studies.
| Experimental Model | Treatment Groups | Key Efficacy Endpoints & Results | Citation |
|---|
| Atopic Dermatitis (AD) in NC/Nga mice | • HST-loaded Elastic Liposomes (EL) • HST-loaded Tat peptide-admixed EL (EL/T) | • Skin severity score: Significant improvement with EL/T formulation. • Immunological markers: Significant suppression of iNOS, COX-2, IL-4, IL-13, IgE, and eosinophil levels. | [1] | | In vitro skin permeation study | • Conventional Cream (CC) • Elastic Liposomes (EL) • Tat peptide-admixed EL (EL/T) | • Skin permeation flux: EL > CC. Permeation further enhanced by EL/T formulation. | [1] | | Human mammary epithelial cells | • this compound treatment | • COX-2 expression: Inhibited TPA-induced COX-2 expression. • PGE2 synthesis: Suppressed synthesis of prostaglandin E2. | [1] | | T-cell receptor stimulation model | • this compound treatment | • Cytokine mRNA: Reduced production of IL-2, IL-4, IL-5, IL-13, and interferon-γ. • Mast cell degranulation: Suppressed. | [1] | | Alnus incana in vitro culture | • 10 µM Zeatin treatment (increases HST) | • Secondary metabolite levels: this compound content increased 1.39-fold compared to BA treatment. | [2] |
Here are the detailed methodologies for the critical experiments cited in the tables above.
The following diagram illustrates the multi-step process from basic research to the safety assessment of this compound, highlighting the current data gap.
To calculate and validate the therapeutic index for this compound, researchers need to conduct specific studies to obtain the missing TD50 value.
Determine the Median Effective Dose (ED50): The existing in vivo efficacy data provides a strong foundation [1]. To calculate ED50, a dose-response study should be conducted. Different doses of the this compound formulation would be administered, and the therapeutic response (e.g., improvement in skin severity score) would be measured. The ED50 is the dose that produces 50% of the maximum observed therapeutic effect [3] [4].
Determine the Median Toxic Dose (TD50): This is the critical missing data. A separate toxicity study is required where groups of animals are administered increasing doses of this compound. The TD50 is the dose at which 50% of the test population exhibits predefined toxic effects. These could be specific organ toxicities or severe clinical observations [3].
Calculate and Validate the Index: Once both values are obtained, the therapeutic index (TI) is calculated as TI = TD50 / ED50 [3] [4]. A high TI indicates a wider safety margin. Validation involves repeating these studies in different models or with different formulations to ensure consistency and reliability of the calculated index.
The table below summarizes the cytotoxic effects of this compound and related compounds across various cancer cell lines, as reported in the literature.
| Compound Name | Cell Line / Model | Reported Effect & Key Metrics | Proposed Mechanism of Action |
|---|---|---|---|
| This compound | Chemoresistant Ovarian Cancer (e.g., C13*, Hey) [1] | Induces cisplatin sensitivity; promotes apoptosis. | p53 activation (partial); XIAP degradation via ubiquitin-proteasome system; AIF translocation from mitochondria to nucleus; Akt pathway inhibition [1]. |
| This compound | Androgen-dependent (LNCaP) & independent (PC-3) Prostate Cancer [2] | Potent cytotoxic activity; induces apoptosis. | NF-κB pathway inhibition [2]. |
| This compound | B16-F1 Murine Melanoma & HEMn-DP Human Melanocytes [3] [4] | Suppresses melanin synthesis (IC50 = 3.87 µM in B16-F1); no cytotoxicity up to 10 µM. | Dual inhibition: direct tyrosinase activity suppression and downregulation of melanogenic enzymes (TYR, TRP-1, TRP-2) via CREB/MITF pathway [3] [4]. |
| Oregonin | Androgen-dependent (LNCaP) & independent (PC-3) Prostate Cancer [2] | Anti-proliferative and apoptosis-inducing activity (less potent than this compound). | NF-κB pathway inhibition [2]. |
| Oregonin | B16-F1 Murine Melanoma [3] [4] | Suppresses melanin synthesis (IC50 = 16.71 µM); no cytotoxicity up to 10 µM. | Not fully elucidated for melanogenesis; general antioxidant and NADPH oxidase inhibition reported elsewhere [3] [4]. |
| Hirsutanonol | Androgen-dependent (LNCaP) & independent (PC-3) Prostate Cancer [2] | Anti-proliferative and apoptosis-inducing activity (less potent than this compound). | Data limited from search results [2]. |
For the key findings cited above, here are the core experimental protocols used in the studies:
Cytotoxicity and Apoptosis Assays (Ovarian/Prostate Cancer):
Anti-Melanogenesis Assays (Melanoma):
The following diagrams illustrate the primary mechanisms of action for this compound identified in the search results, based on the experimental data.
The diagram below visualizes the p53-dependent and independent pathways through which this compound overcomes chemoresistance in ovarian cancer cells.
This diagram shows the dual mechanism by which this compound reduces melanin production in melanocytes.
The compiled data indicates that this compound is a multi-faceted natural compound with significant research potential.
The table below summarizes the key findings from a study that investigated Hirsutenone through molecular docking, alongside other experimental validations [1].
| Aspect | Experimental/Computational Data |
|---|---|
| Main Enzymes/Receptors Targeted | Collagenase, Elastase, Hyaluronidase, EGFR, Progesterone receptor, CD47, Folate receptor, Estrogen receptor, Androgen receptor [1] |
| In Vitro Enzymatic Inhibition (IC₅₀) | Collagenase: 19.08 ± 2.24 µM; Hyaluronidase: 6.27 ± 0.62 µM; Elastase: 11.72 ± 1.04 µM [1] |
| In Vitro Anti-Breast Cancer Activity | Significantly reduced viability of multiple breast cancer cell lines (Hs 281.T, MDA-MB-468, MCF7, CAMA-1, SK-BR-3, NMU), even at low doses. Potent effect observed at 100 µM [1]. |
| Computational Validation Methods | Molecular Docking, Molecular Dynamics (MD) Simulation, MM/GBSA calculations [1] |
| Key Finding on Complex Stability | The study concluded that this compound formed stable complexes with the investigated receptors and enzymes, as determined by MD simulations and MM/GBSA analysis [1]. |
For a robust comparison, it is essential that all docking studies adhere to a set of core validation protocols. The following workflow outlines the critical steps, from initial setup to final validation, that you should look for when assessing the quality of any molecular docking study, including those on this compound.
Here is a more detailed explanation of the key steps in the workflow:
To put this compound into context, the table below compares it with other natural compounds that have been studied as potential therapeutic agents, particularly against SARS-CoV-2 targets.
| Compound (Class) | Molecular Targets Validated Against | Key Computational Findings (Binding Energy, etc.) | Experimental Correlation / Validation |
|---|---|---|---|
| This compound [1] | Collagenase, Elastase, Hyaluronidase, Breast Cancer-related Receptors | Stable complexes confirmed by MD & MM/GBSA [1]. | In vitro enzymatic inhibition (IC₅₀); Reduced viability in breast cancer cells [1]. |
| Fangchinoline (Alkaloid) [2] | SARS-CoV-2 Main Protease (Mpro/3CLpro) | Docking: -42.26 kJ/mol (cf. Lopinavir: -30.9 kJ/mol); Stable complex in MD [2]. | Proposed as orally active based on drug-like properties [2]. |
| Chebulagic Acid (Tannin) [2] | SARS-CoV-2 RdRp | Docking: -43.9 kJ/mol (cf. Remdesivir: -28.8 kJ/mol); Stable complex in MD [2]. | Lead compound proposed for COVID-19 [2]. |
| Theaflavin-3-3'-digallate [3] | SARS-CoV-2 Main Protease (Mpro) | Docking: -12.41 kcal/mol (Ki = 794.96 pM); Stable in 50 ns MD simulation [3]. | Favorable ADMET predictions [3]. |
| Rutin (Flavonoid) [8] [4] | SARS-CoV-2 RdRp, Endoribonuclease | One of the strongest binders to RdRp in docking studies [8] [4]. | Potential multi-target agent against COVID-19 [8] [4]. |
When you review or design a molecular docking study, use this checklist to gauge its thoroughness:
Environmental Hazard